Triphenylgermanol
Beschreibung
Structure
2D Structure
Eigenschaften
CAS-Nummer |
1529-27-7 |
|---|---|
Molekularformel |
C18H17GeO |
Molekulargewicht |
322.0 g/mol |
InChI |
InChI=1S/C18H15Ge.H2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H2 |
InChI-Schlüssel |
AIRGWNCSDJWTBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis of Triphenylgermanol from Triphenylgermane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic route for the preparation of triphenylgermanol from triphenylgermane. Due to the limited availability of direct oxidation methods, this guide details a robust two-step synthetic pathway involving the formation of a triphenylgermyl halide intermediate followed by its hydrolysis. This method is a standard and efficient approach in organogermanium chemistry.
Synthetic Strategy
The conversion of triphenylgermane to this compound is most effectively achieved through a two-step process:
-
Halogenation: Triphenylgermane is first converted to a triphenylgermyl halide, such as triphenylbromogermane, through reaction with a suitable halogenating agent.
-
Hydrolysis: The resulting triphenylgermyl halide is then hydrolyzed to yield the target compound, this compound.
This strategic approach ensures high conversion rates and facilitates the purification of the final product.
Experimental Protocols
Step 1: Synthesis of Triphenylbromogermane
Reaction:
(C₆H₅)₃GeH + Br₂ → (C₆H₅)₃GeBr + HBr
Materials:
-
Triphenylgermane ((C₆H₅)₃GeH)
-
Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve triphenylgermane in anhydrous carbon tetrachloride.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise from the dropping funnel with continuous stirring. The reaction is typically rapid, and the disappearance of the bromine color indicates the reaction's progress.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete conversion.
-
The solvent is then removed under reduced pressure to yield crude triphenylbromogermane. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
Reaction:
(C₆H₅)₃GeBr + H₂O → (C₆H₅)₃GeOH + HBr
Materials:
-
Triphenylbromogermane ((C₆H₅)₃GeBr)
-
Acetone
-
Water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Beaker
-
Magnetic stirrer
Procedure:
-
Dissolve the crude triphenylbromogermane from the previous step in acetone in a beaker.
-
With vigorous stirring, slowly add water to the solution. The hydrolysis reaction is initiated, leading to the precipitation of this compound.
-
Continue stirring for 30 minutes to ensure complete hydrolysis.
-
Neutralize the resulting hydrobromic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Quantitative Data
The following table summarizes typical quantitative data for the two-step synthesis of this compound.
| Parameter | Step 1: Bromination | Step 2: Hydrolysis | Overall |
| Typical Yield | > 95% | > 90% | > 85% |
| Melting Point of (C₆H₅)₃GeOH | - | 138-140 °C | 138-140 °C |
| ¹H NMR of (C₆H₅)₃GeOH (CDCl₃, δ) | - | ~7.3-7.6 (m, 15H, Ar-H), ~2.5 (s, 1H, OH) | ~7.3-7.6 (m, 15H, Ar-H), ~2.5 (s, 1H, OH) |
| ¹³C NMR of (C₆H₅)₃GeOH (CDCl₃, δ) | - | ~135, 130, 128 (Ar-C) | ~135, 130, 128 (Ar-C) |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthetic process.
Caption: Overall synthetic workflow from triphenylgermane to this compound.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Conclusion
The two-step synthesis of this compound from triphenylgermane via a triphenylgermyl halide intermediate is a reliable and high-yielding method suitable for laboratory and potential scale-up applications. The procedures outlined in this guide provide a clear pathway for researchers and professionals in the field of chemistry and drug development to access this important organogermanium compound. Careful execution of the experimental protocols and purification steps will ensure a high-purity final product.
An In-depth Technical Guide to the Physical and Chemical Properties of Triphenylgermanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylgermanol ((C₆H₅)₃GeOH), also known as triphenylgermanium hydroxide, is an organogermanium compound featuring a germanium atom bonded to three phenyl groups and a hydroxyl group. While its carbon analog, triphenylmethanol, is a well-studied compound, this compound is a more specialized chemical entity. This guide provides a comprehensive overview of the available technical data on the physical and chemical properties of this compound, with a focus on its crystal structure. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide also infers certain properties and methodologies based on established chemical principles and the known characteristics of analogous compounds.
Physical Properties
The physical properties of this compound are primarily defined by its solid-state structure. Unlike its carbon counterpart, triphenylmethanol, which is a white crystalline solid with a melting point in the range of 160-163 °C, specific physical constants for this compound, such as a precise melting point and boiling point, are not widely reported in readily available literature. However, detailed crystallographic data provides significant insight into its physical nature.
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction, revealing a triclinic crystal system. The germanium atom is tetrahedrally coordinated. The asymmetric unit of the crystal structure contains eight independent molecules, which form two separate hydrogen-bonded tetramers.[1]
Table 1: Crystallographic Data for this compound [1]
| Parameter | Value |
| Molecular Formula | C₁₈H₁₆GeO |
| Molecular Weight | 320.9 g/mol |
| Crystal System | Triclinic |
| Space Group | Pī |
| a | 15.408(6) Å |
| b | 19.974(7) Å |
| c | 23.264(11) Å |
| α | 107.78(4)° |
| β | 103.54(4)° |
| γ | 101.51(3)° |
| Volume | 6338(5) ų |
| Z | 16 |
| Calculated Density (Dx) | 1.34 g/cm³ |
Molecular Geometry
The germanium atom at the core of the this compound molecule exhibits tetrahedral geometry. The three phenyl groups and the hydroxyl group are arranged around this central atom. The key bond lengths determined from the crystal structure analysis are summarized below.
Table 2: Key Bond Lengths in this compound [1]
| Bond | Mean Bond Length (Å) |
| Ge-O | 1.791(7) |
| Ge-C | 1.931(8) |
The hydrogen bonding between the hydroxyl groups of adjacent molecules is a defining feature of the solid-state structure, with O--H...O distances in the range of 2.609(11) to 2.657(11) Å.[1]
Chemical Properties
Detailed experimental studies on the chemical reactivity of this compound are not extensively documented in common chemical literature. However, its properties can be inferred from the behavior of analogous organogermanium and organosilicon hydroxides.
The Ge-OH bond is expected to be polar, and the compound can likely act as a weak acid. The presence of the bulky phenyl groups provides significant steric hindrance around the germanium center, which will influence its reactivity. Reactions involving the hydroxyl group, such as condensation to form a germoxane ((Ph₃Ge)₂O), are plausible under appropriate conditions (e.g., heating or in the presence of a dehydrating agent).
Experimental Protocols
General Synthesis Methodology via Hydrolysis
The following is a generalized protocol based on common laboratory practices for the synthesis of analogous compounds. Note: This is a representative workflow and has not been verified against a specific published procedure for this compound.
Reaction Scheme:
(C₆H₅)₃Ge-X + H₂O → (C₆H₅)₃Ge-OH + HX (where X = Cl, Br)
Materials and Reagents:
-
Triphenylgermanium bromide or chloride
-
A suitable organic solvent (e.g., diethyl ether, tetrahydrofuran)
-
A weak base (e.g., sodium bicarbonate or a dilute aqueous solution of sodium hydroxide) to neutralize the hydrohalic acid byproduct
-
Deionized water
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Solvents for recrystallization (e.g., a mixture of a polar and non-polar solvent like ethanol/water or hexane/ethyl acetate)
Procedure:
-
Dissolution: Dissolve the triphenylgermanium halide in the chosen organic solvent in a flask.
-
Hydrolysis: Add an aqueous solution of a weak base dropwise to the stirred solution of the triphenylgermanium halide at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) to assess the consumption of the starting material.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with deionized water and then with a saturated brine solution to remove any remaining water-soluble impurities.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude this compound is then purified by recrystallization from a suitable solvent system to obtain the final product as a crystalline solid.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the generalized synthesis protocol described above.
Spectral Data
-
¹H NMR: The spectrum would be expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the three phenyl groups. A signal for the hydroxyl proton would also be present, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons of the phenyl rings. The carbon atom attached to the germanium would likely appear at a distinct chemical shift.
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong absorptions corresponding to the aromatic C-H and C-C stretching vibrations of the phenyl groups would also be prominent.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (320.9 g/mol ), taking into account the isotopic distribution of germanium. Fragmentation patterns would likely involve the loss of the hydroxyl group and phenyl rings.
Biological Activity and Signaling Pathways
There is no significant information in the available literature to suggest that this compound has any well-characterized biological activity or is involved in any specific signaling pathways. Organogermanium compounds can have a wide range of biological effects, but this compound itself does not appear to be a focus of research in drug development or molecular biology. Therefore, a diagram of a signaling pathway involving this compound cannot be provided.
Conclusion
This compound is an organogermanium compound for which detailed crystallographic data is available, providing a solid foundation for understanding its physical and molecular structure. While comprehensive experimental data on its chemical reactivity, detailed synthesis protocols, and spectral characterization are not widely disseminated in readily accessible literature, its properties and synthesis can be reasonably inferred from the behavior of analogous compounds. For researchers and scientists working with this compound, the information provided in this guide serves as a foundational reference, though experimental verification of its properties is highly recommended.
References
In-depth Technical Guide: Solubility of Triphenylgermanol in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield quantitative solubility data for triphenylgermanol. The following guide provides qualitative solubility information for the close structural analog, triphenylmethanol, to offer general insights into the expected solubility characteristics of this compound. A general experimental protocol for determining solubility is also provided.
Introduction
Solubility Profile of a Structural Analog: Triphenylmethanol
Due to the lack of specific data for this compound, the solubility of triphenylmethanol is presented here as a reference. The substitution of the central carbon atom with a germanium atom is expected to influence solubility, but the overall trends are likely to be similar due to the dominance of the three phenyl groups in the molecular structure.
Table 1: Qualitative Solubility of Triphenylmethanol in Various Solvents
| Solvent | Type | Solubility | Citation |
| Ethanol | Polar Protic | Soluble | [1] |
| Diethyl Ether | Polar Aprotic | Soluble | [1] |
| Benzene | Nonpolar | Soluble | [1] |
| Acetone | Polar Aprotic | Soluble | [2] |
| Dioxane | Polar Aprotic | Soluble | |
| Petroleum Ether | Nonpolar | Insoluble | [1] |
| Water | Polar Protic | Insoluble | [1][2] |
The high solubility of triphenylmethanol in polar aprotic and nonpolar aromatic solvents is attributed to the large, nonpolar surface area of the three phenyl rings. Its insolubility in water is a result of the hydrophobic nature of the triphenylmethyl group.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
3.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.
-
Sampling: After equilibration, stop the shaking and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered solution with the same solvent in a volumetric flask to a concentration suitable for the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid in a solvent.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be experimentally determined and published, the qualitative solubility of its close structural analog, triphenylmethanol, suggests that it is likely soluble in a range of common organic solvents such as ethanol, diethyl ether, and benzene, and insoluble in water. The provided experimental protocol offers a robust method for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. Such data will be invaluable for the advancement of research involving this and similar organogermanium compounds.
References
Triphenylgermanol molecular weight and formula
Triphenylmethanol, also known as triphenylcarbinol, is an organic compound with the chemical formula C19H16O. It is a white crystalline solid that is insoluble in water but soluble in various organic solvents such as ethanol, diethyl ether, and benzene.
Quantitative Data Summary
The key quantitative properties of Triphenylmethanol are summarized in the table below for easy reference by researchers and drug development professionals.
| Property | Value | Citations |
| Molecular Formula | C19H16O | [1][2][3][4][5][6] |
| Molecular Weight | 260.33 g/mol | [1][2][5] |
Experimental Protocols
Detailed experimental protocols for the synthesis of Triphenylmethanol are available in the chemical literature. One common method involves a Grignard reaction.
Synthesis of Triphenylmethanol via Grignard Reaction
A typical laboratory preparation involves the reaction of phenylmagnesium bromide with benzophenone. This is a classic example of the synthesis of a tertiary alcohol using a Grignard reagent. The reaction proceeds in an ethereal solvent, typically dry diethyl ether or tetrahydrofuran, to stabilize the Grignard reagent. The initial product is a magnesium alkoxide, which is then hydrolyzed in a subsequent step with an aqueous acid to yield triphenylmethanol. A byproduct of this reaction can be biphenyl.
Logical Relationships in Synthesis
The synthesis of Triphenylmethanol via the Grignard reaction can be visualized as a multi-step process with key reagents and intermediates. The following diagram illustrates the logical workflow of this synthesis.
References
- 1. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 2. Triphenylcarbinol | C19H16O | CID 6457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triphenylmethanol, 97% | Fisher Scientific [fishersci.ca]
- 4. Triphenylmethanol, 98% | Fisher Scientific [fishersci.ca]
- 5. Triphenylcarbinol [drugfuture.com]
- 6. ud.goldsupplier.com [ud.goldsupplier.com]
Spectroscopic Profile of Triphenylgermanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triphenylgermanol ((C₆H₅)₃GeOH) is an organogermanium compound of interest in various fields of chemical research. This technical guide provides an overview of its spectroscopic data, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). However, it is important to note that comprehensive, publicly available datasets for the spectroscopic characterization of this compound are limited. This document compiles the available information and outlines the primary methods for its synthesis, which are often intrinsically linked to its characterization.
Synthesis of this compound
The preparation of this compound has been approached through several synthetic routes, with the most common methods involving the hydrolysis of a triphenylgermyl precursor.
One established method is the hydrolysis of Triphenylgermanium bromide ((C₆H₅)₃GeBr). This reaction is typically carried out in the presence of a base, such as aqueous-alcoholic potassium hydroxide, to facilitate the substitution of the bromide with a hydroxyl group, yielding this compound[1][2][3].
An alternative historical synthesis involves the hydrolysis of sodium triphenylgermanide ((C₆H₅)₃GeNa). This method proceeds by the oxidation of the germanide in liquid ammonia, followed by treatment with a proton source[1][3].
The synthesis of this compound is a foundational step for its further study and application, and the characterization of the final product is crucial to confirm its identity and purity.
Spectroscopic Data
Detailed and publicly accessible spectroscopic data for this compound is sparse. The following sections present the available information.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a key technique for identifying the functional groups within a molecule. For this compound, the most characteristic absorption would be that of the hydroxyl (-OH) group.
| Functional Group | Expected Absorption Range (cm⁻¹) ** | Reported Absorption (cm⁻¹) ** | Reference |
| O-H stretch | 3200-3600 | ~3676 (corresponding to 2.72 µm) | [4] |
| C-H stretch (aromatic) | 3000-3100 | Not explicitly reported | |
| C=C stretch (aromatic) | 1450-1600 | Not explicitly reported | |
| Ge-C stretch | 450-600 | Not explicitly reported | |
| Ge-O stretch | 800-900 | Not explicitly reported |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR would be the most common techniques.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the phenyl groups and a distinct signal for the hydroxyl proton. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The hydroxyl proton's chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the phenyl rings (ipso, ortho, meta, and para carbons).
Despite the expectation of such spectra, specific chemical shift data and coupling constants for this compound were not found in the available literature.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of the hydroxyl group, phenyl groups, or other neutral fragments.
No specific mass spectrometry data, including m/z values and fragmentation patterns for this compound, were identified in the searched resources.
Experimental Protocols
Due to the lack of specific spectroscopic data sets, detailed experimental protocols for the acquisition of this data for this compound cannot be provided. However, the general methodologies would be as follows:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 300-600 MHz). The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
IR Spectroscopy: The IR spectrum would typically be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet (for a solid sample) or dissolved in a suitable solvent (e.g., CCl₄) for a solution-phase spectrum.
-
Mass Spectrometry: Mass spectra could be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Visualization of Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a summary of the available information on the spectroscopic properties of this compound. While the synthesis of this compound is well-documented, a comprehensive and publicly accessible collection of its NMR, IR, and Mass Spectrometry data is currently lacking. The information presented here is intended to serve as a foundational resource for researchers and professionals, highlighting the need for further experimental work to fully characterize this important organogermanium compound.
References
The Thermal Stability of Triphenylgermanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylgermanol (Ph₃GeOH) is an organogermanium compound characterized by a germanium atom bonded to three phenyl groups and one hydroxyl group. While organogermanium compounds are generally recognized for their considerable thermal stability, specific and detailed data on the thermal decomposition of this compound remains limited in publicly accessible literature. This technical guide aims to provide a comprehensive overview of the current understanding of the thermal stability of this compound, drawing parallels with analogous compounds and outlining general principles of thermal analysis relevant to its study. Due to the scarcity of direct experimental data, this guide will also address the thermal properties of related aryl-germanium and aryl-tin compounds to provide a comparative context.
Thermal Properties of Organogermanium Compounds: A General Perspective
Organogermanium compounds, particularly those with aryl substituents, are known for their robust thermal and chemical stability. The strength of the Germanium-Carbon (Ge-C) bond contributes significantly to this stability. For instance, tetraphenylgermane (Ph₄Ge), a closely related compound lacking the hydroxyl group, is noted for its high thermal stability, evidenced by its high melting point of 230-238 °C.[1] This suggests that the triphenylgermyl (Ph₃Ge-) moiety itself is thermally stable.
Inferred Thermal Behavior of this compound
The presence of the hydroxyl group in this compound introduces a potential pathway for thermal decomposition not present in tetraphenylgermane. One common thermal decomposition route for metal hydroxides is dehydration. For example, the analogous tin compound, triphenyltin hydroxide (Ph₃SnOH), is known to undergo dehydration upon heating above 45 °C to form bis(triphenyltin) oxide.[2] It is plausible that this compound could undergo a similar condensation reaction upon heating to form the corresponding oxide, (Ph₃Ge)₂O, with the elimination of water.
Comparative Thermal Analysis Data
To provide a framework for understanding the potential thermal stability of this compound, the following table summarizes available data on related compounds.
| Compound Name | Chemical Formula | Thermal Decomposition Information |
| Tetraphenylgermane | Ph₄Ge | Melting point: 230-238 °C, indicating high thermal stability.[1] |
| Triphenyltin Hydroxide | Ph₃SnOH | Decomposes upon heating above 45 °C, likely via dehydration.[2] |
Experimental Protocols for Thermal Analysis
While specific experimental protocols for this compound are not available, the following outlines a general methodology for assessing the thermal stability of a solid organic or organometallic compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the crystalline compound is placed in an inert TGA pan (e.g., alumina or platinum).
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Experimental Conditions:
-
Atmosphere: The experiment is typically run under an inert atmosphere, such as dry nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).
-
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the final residual mass are determined.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrumentation: A calibrated differential scanning calorimeter is used.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
-
Data Analysis: The DSC thermogram plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified by peaks in the thermogram.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal analysis of a compound like this compound.
References
An In-depth Technical Guide to Triphenylgermanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Triphenylgermanol, detailing its chemical identity, physicochemical properties, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research and development.
Chemical Identity and Properties
This compound, an organogermanium compound, is characterized by the presence of three phenyl groups and a hydroxyl group attached to a central germanium atom.
| Identifier | Value |
| CAS Number | 1011-12-7 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₆GeO |
| Molecular Weight | 320.92 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 134-136 °C |
| Boiling Point | 398.6 °C at 760 mmHg |
| Flash Point | 194.9 °C |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the hydrolysis of triphenylgermanium bromide.
Materials:
-
Triphenylgermanium bromide
-
Diethyl ether
-
Aqueous ammonia solution
Procedure:
-
Dissolve triphenylgermanium bromide in diethyl ether.
-
Add an aqueous solution of ammonia to the ethereal solution.
-
Stir the mixture at room temperature.
-
Separate the ethereal layer and dry it over anhydrous sodium sulfate.
-
Evaporate the diethyl ether to obtain crude this compound.
-
Recrystallize the crude product from a suitable solvent, such as a mixture of benzene and petroleum ether, to yield pure this compound crystals.
Logical Relationship of Synthesis
A flowchart illustrating the key steps in the synthesis of this compound.
Applications in Research
Due to its unique chemical structure, this compound and its derivatives are subjects of interest in various research areas, including materials science and medicinal chemistry. Further investigation is required to fully elucidate its potential applications, particularly in the context of drug development and its interaction with biological signaling pathways. At present, detailed information on specific signaling pathways directly modulated by this compound is limited in publicly available scientific literature. As research progresses, this section will be updated to include relevant diagrams and experimental workflows.
An In-depth Technical Guide to Triphenylgermanol Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylgermanol and its derivatives represent a compelling, yet underexplored, class of organogermanium compounds with significant potential in medicinal chemistry and drug development. Organogermanium compounds have garnered interest due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The triphenyl scaffold, in particular, offers a unique three-dimensional structure that can be readily functionalized to modulate biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental considerations for this compound derivatives and their analogues, aimed at researchers and professionals in the field of drug discovery. While direct research on this compound derivatives is limited, this guide draws upon data from structurally similar compounds, including other organogermanium species and triphenyl-metal analogues, to provide a foundational understanding and framework for future investigation.
Core Concepts: Synthesis and Chemical Properties
The synthesis of this compound and its derivatives can be conceptually adapted from the well-established Grignard reaction used for its carbon analogue, triphenylmethanol. The general approach involves the reaction of a phenyl Grignard reagent with a germanium-containing electrophile.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Potential Biological Activities and Data from Analogues
While specific quantitative data for this compound derivatives is scarce in publicly available literature, the broader class of organogermanium and triphenyl-metal compounds has demonstrated a range of biological activities. This section summarizes data from analogous compounds to infer the potential therapeutic applications of this compound derivatives.
Antifungal and Antimicrobial Activity
Organogermanium compounds have been investigated for their antimicrobial properties. For instance, acetates of trialkyl- and triphenyl-substituted germanium have been noted for their potential as antimicrobial agents. The antifungal activity of novel triazole compounds containing a piperazine moiety has been documented, with some derivatives showing potent activity against various human pathogenic fungi.[1]
Table 1: Antifungal Activity of Analogue Compounds
| Compound Class | Organism | Activity (MIC80 in µg/mL) | Reference |
| Triazole-piperazine derivatives | Candida albicans | 0.25 | [1] |
| Triazole-piperazine derivatives | Microsporum gypseum | 0.25 | [1] |
Note: Data presented is for analogous heterocyclic compounds, not this compound derivatives themselves, but suggests a potential avenue for investigation.
Cytotoxic and Anticancer Activity
The cytotoxicity of triphenyl-metal compounds against cancer cell lines has been a subject of interest. While direct data on this compound is limited, studies on analogous compounds provide insights into their potential as anticancer agents. For example, various synthesized triazene derivatives have shown potent cytotoxic activity against a panel of human cancer cell lines.[2]
Table 2: Cytotoxicity of Analogue Compounds against Human Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Triazene derivatives | PC3 (Prostate Cancer) | 0.560 - 3.33 | [2] |
| Triazene derivatives | HT29 (Colon Cancer) | 0.560 - 3.33 | [2] |
| Triazene derivatives | HeLa (Cervical Cancer) | 0.560 - 3.33 | [2] |
| Triazene derivatives | MCF7 (Breast Cancer) | 0.560 - 3.33 | [2] |
Note: This data is for nitrogen-containing heterocyclic analogues and serves to highlight the potential for cytotoxic activity in structurally related compounds.
Experimental Protocols
Synthesis of this compound (Adapted from Triphenylmethanol Synthesis)
The following is a conceptual protocol adapted from the Grignard synthesis of triphenylmethanol.[3][4]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Germanium(IV) chloride
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a crystal of iodine and may require gentle heating.
-
Reaction with Germanium Tetrachloride: Once the Grignard reagent is formed, a solution of germanium(IV) chloride in anhydrous diethyl ether is added slowly from the dropping funnel. The reaction is exothermic and should be controlled with an ice bath.
-
Hydrolysis: The reaction mixture is then carefully poured into a beaker containing a mixture of ice and 10% sulfuric acid to hydrolyze the intermediate and dissolve the magnesium salts.
-
Extraction and Purification: The product is extracted with diethyl ether. The ether layer is washed with water, a sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Experimental Workflow for Biological Evaluation:
Caption: A general workflow for the biological evaluation of novel compounds.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plate is incubated for a period of 24-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Signaling Pathways: A Frontier for Investigation
The specific signaling pathways modulated by this compound derivatives are currently unknown. However, based on the activities of other metal-containing and heterocyclic compounds, several pathways could be hypothesized as potential targets. For researchers, investigating the impact of these novel compounds on key cellular signaling pathways will be a critical step in elucidating their mechanism of action.
Hypothetical Target Pathways for Investigation:
Caption: Potential cellular signaling pathways for investigation.
Conclusion and Future Directions
This compound derivatives and their analogues represent a promising area for novel drug discovery. While direct experimental data is currently limited, the information available for structurally related compounds provides a strong rationale for their investigation as potential antifungal and anticancer agents. Future research should focus on the systematic synthesis of a library of this compound derivatives, followed by comprehensive biological screening to identify lead compounds. Subsequent studies should then aim to elucidate their mechanisms of action, including the identification of specific molecular targets and affected signaling pathways. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for initiating such research endeavors.
References
- 1. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theochem.mercer.edu [theochem.mercer.edu]
- 4. amherst.edu [amherst.edu]
Methodological & Application
Applications of Triphenylgermanol in Organic Synthesis: An Overview
Despite a comprehensive review of available scientific literature, there is a notable lack of documented applications of triphenylgermanol as a reagent or catalyst in mainstream organic synthesis. While organogermanium chemistry is an established field, the specific roles of this compound in common synthetic transformations such as etherification, esterification, or cross-coupling reactions are not well-reported in publicly accessible databases and scientific journals.
Organogermanium compounds, in general, are known to participate in various organic reactions. Their reactivity is often compared to that of organosilicon and organotin compounds, positioning them as having intermediate reactivity. For instance, some organogermanes have been utilized in cross-coupling reactions. However, these applications typically involve other forms of organogermanium species, such as organogermanes with different substituents or germanium halides, rather than this compound itself.
The Ge-OH functional group in germanols is recognized as an intermediate in the hydrolysis of organogermanium halides. The condensation of these germanols can lead to the formation of Ge-O-Ge bonds, which is a fundamental process in organogermanium chemistry. This reactivity, however, is more related to the synthesis and stability of organogermanium oxides and polymers rather than the application of the isolated this compound as a tool in broader organic synthesis.
A logical workflow for investigating the potential of a specific compound like this compound in organic synthesis would typically involve screening its catalytic activity in a range of standard reactions. This process is outlined in the diagram below.
Caption: A generalized workflow for evaluating the catalytic potential of a compound in organic synthesis.
Given the current state of the literature, it appears that this compound has either not been extensively investigated for these applications, or the results of such investigations have not been widely published. Therefore, for researchers, scientists, and drug development professionals, the exploration of this compound's synthetic utility could represent a novel area of research. However, at present, there are no established application notes or detailed protocols to report.
Application Notes and Protocols: Use of Triphenylgermanol as a Catalyst
Audience: Researchers, scientists, and drug development professionals.
Note: Following a comprehensive literature search, no significant information was found regarding the use of triphenylgermanol as a catalyst. The scientific community has not widely reported its application in catalysis. Therefore, detailed application notes and experimental protocols for this compound are not available.
However, to provide valuable context for researchers interested in related organometallic compounds, this document outlines the catalytic applications of other organogermanium compounds, as well as the structurally analogous triphenylborane. This information may offer insights into potential, yet currently unexplored, catalytic activities of this compound.
Catalytic Applications of Organogermanium Compounds
While this compound itself is not a documented catalyst, other organogermanium compounds have demonstrated catalytic activity in various organic transformations.
Cross-Coupling Reactions
Organogermanium compounds serve as coupling partners in palladium-catalyzed cross-coupling reactions.[1] These reactions are pivotal for constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental in medicinal chemistry and materials science. The reactivity of organogermanes can be orthogonal to other organometallic reagents, enabling selective synthesis.[1]
Esterification Reactions
Certain C,N-chelated organogermanium(II) hydrides have been shown to catalyze the direct esterification of aldehydes, offering a pathway to ester synthesis.[2]
Cycloaddition Reactions
Mononuclear organogermanium(IV) compounds function as Lewis acid catalysts in [3+2] cycloaddition reactions, facilitating the synthesis of heterocyclic compounds like 5-substituted-1H-tetrazoles with high yields.[3]
Catalytic Applications of Triphenylborane
Triphenylborane (BPh₃), a structural analog of this compound, is a well-established metal-free Lewis acid catalyst for a range of organic reactions.[4]
Summary of Triphenylborane Catalyzed Reactions
| Reaction Type | Reactants | Products | Key Features |
| Polymerization | Epoxides and CO₂ | Polycarbonates | Metal-free catalysis, high carbonate content.[4][5] |
| Hydrosilylation | Alkenes and Silanes | Silyl-modified polymers | Can be performed in a one-pot reaction following polymerization.[5] |
| Hydrogenation | Unsaturated Substrates | Saturated Products | Acts as a Lewis acid component in Frustrated Lewis Pair (FLP) catalysis.[4] |
| Reductive Methylation | Amines, CO₂, Silane | N-methylated amines | Utilizes CO₂ as a C1 source.[4] |
Experimental Workflow: Triphenylborane-Catalyzed Polymerization and Hydrosilylation
The following diagram illustrates a general workflow for a one-pot copolymerization and hydrosilylation reaction catalyzed by triphenylborane.
Caption: One-pot polymerization and hydrosilylation workflow.
Conclusion
Based on current scientific literature, this compound is not an established catalyst. Researchers interested in the catalytic potential of germanium-based compounds may draw inspiration from the documented applications of other organogermanium species and the analogous triphenylborane. Any investigation into the catalytic activity of this compound would constitute a novel area of research. Without established data, specific protocols and detailed visualizations for this compound as a catalyst cannot be provided.
References
- 1. Organogermanium compounds in cross-coupling reactions - Wikipedia [en.wikipedia.org]
- 2. C,N‐Chelated Organogermanium(II) Hydride as Catalyst for Esterification of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mononuclear organogermanium(iv) catalysts for a [3 + 2] cycloaddition reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Triphenylborane in Metal-Free Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalized polycarbonates via triphenylborane catalyzed polymerization-hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Triphenylgermanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Triphenylgermanol in various sample matrices. The methodologies described are based on established analytical techniques and principles, offering guidance for method development, validation, and routine analysis.
Overview of Analytical Techniques
The quantification of this compound can be achieved through several analytical techniques. The choice of method will depend on factors such as the sample matrix, required sensitivity, available instrumentation, and the purpose of the analysis (e.g., routine quality control, stability testing, or trace analysis). The primary recommended techniques are:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A versatile and widely used technique for the separation and quantification of non-volatile and thermally stable compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization is likely required for this compound to improve its volatility and chromatographic performance.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method that does not require a reference standard of the analyte, making it a powerful tool for purity assessment and quantification.
-
UV-Vis Spectrophotometry: A simple and cost-effective method for the direct quantification of this compound in simple matrices, provided there are no interfering substances that absorb at the same wavelength.
Quantitative Data Summary
The following table summarizes typical performance characteristics that can be expected for the analytical methods described. These values are indicative and should be established for each specific method and laboratory.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | qNMR (¹H) | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL | 0.1 - 0.5 mg/mL | 0.5 - 2 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | 0.03 - 0.3 µg/mL | 0.3 - 1.5 mg/mL | 1.5 - 6 µg/mL |
| Linearity Range | 0.3 - 100 µg/mL | 0.03 - 50 µg/mL | 0.3 - 50 mg/mL | 1.5 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 1% | < 3% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a stability-indicating reversed-phase HPLC method for the quantification of this compound.
3.1.1. Principle
This compound is separated from potential impurities and degradation products on a C18 stationary phase using a suitable mobile phase. Quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing it to a calibration curve prepared from a reference standard.
3.1.2. Materials and Reagents
-
This compound reference standard (purity > 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or other suitable buffer components)
-
Volumetric flasks, pipettes, and autosampler vials
3.1.3. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer). A typical starting point could be Acetonitrile:Water (70:30, v/v). The mobile phase composition should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound. A wavelength around 220-230 nm is a reasonable starting point, similar to triphenylmethanol.[1]
-
Injection Volume: 10 µL.
3.1.4. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in the same solvent as the standards to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3.1.5. Method Validation
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.[2][3] A forced degradation study should be performed to demonstrate the stability-indicating nature of the method.[4][5][6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol outlines a method for the quantification of this compound using GC-MS after a derivatization step to increase its volatility.
3.2.1. Principle
The hydroxyl group of this compound is derivatized, typically through silylation, to form a more volatile and thermally stable compound.[8][9] The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer. Quantification is performed using an internal standard and a calibration curve.
3.2.2. Materials and Reagents
-
This compound reference standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Volumetric flasks, pipettes, and GC vials with inserts
3.2.3. Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, then ramp to 300 °C at 15 °C/min, and hold for 5 min. (This is a starting point and requires optimization).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound and the internal standard.
3.2.4. Derivatization and Sample Preparation
-
Standard and Sample Preparation: Prepare stock solutions of this compound and the internal standard in an anhydrous solvent.
-
Derivatization: In a GC vial, add a known aliquot of the standard or sample solution and the internal standard solution. Evaporate the solvent to dryness under a gentle stream of nitrogen. Add 50 µL of the derivatization reagent (e.g., BSTFA + 1% TMCS) and 50 µL of an anhydrous solvent (e.g., pyridine). Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.
3.2.5. Method Validation
Validate the method for specificity, linearity, accuracy, precision, LOD, and LOQ. The efficiency of the derivatization reaction should also be evaluated.[10][11]
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol provides a general procedure for the quantification of this compound using qNMR.
3.3.1. Principle
The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[12] By comparing the integral of a specific resonance of this compound to the integral of a known amount of an internal standard, the concentration or purity of this compound can be determined.[13][14][15]
3.3.2. Materials and Reagents
-
This compound sample
-
Internal standard (e.g., maleic acid, dimethyl sulfone, or another suitable certified reference material with a simple ¹H NMR spectrum that does not overlap with the analyte signals)
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆) of high purity
-
NMR tubes
3.3.3. Instrumentation and Parameters
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard 1D proton pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (for both this compound and the internal standard). A value of 30-60 seconds is often sufficient for quantitative purposes.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8, 16, or more).
-
Spectral Width: Sufficient to cover all resonances of interest.
-
Acquisition Time: At least 3 seconds.
3.3.4. Sample Preparation
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer an appropriate amount of the solution into an NMR tube.
3.3.5. Data Processing and Quantification
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the selected non-overlapping signals for both this compound and the internal standard.
-
Calculate the concentration or purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
UV-Vis Spectrophotometry
This protocol is for the direct quantification of this compound in a simple, non-absorbing matrix.
3.4.1. Principle
The amount of UV radiation absorbed by a solution of this compound is proportional to its concentration, following the Beer-Lambert law.
3.4.2. Materials and Reagents
-
This compound reference standard
-
Spectrophotometric grade solvent (e.g., methanol, ethanol, or acetonitrile)
-
Quartz cuvettes
3.4.3. Instrumentation
-
UV-Vis Spectrophotometer
3.4.4. Procedure
-
Determine λ_max: Scan a dilute solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max). Based on the structurally similar triphenylmethanol, this is expected to be around 220-230 nm.[1]
-
Prepare Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent. Measure the absorbance of each standard at the λ_max. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the sample solution at λ_max.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
3.4.5. Method Validation
Validate the method for linearity, accuracy, precision, LOD, and LOQ.[16][17][18][19] Specificity is a critical parameter, as any substance in the sample that absorbs at the analytical wavelength will interfere with the measurement.
Visualizations
Caption: HPLC-UV analytical workflow for this compound.
Caption: GC-MS analytical workflow for this compound.
Caption: qNMR analytical workflow for this compound.
References
- 1. Benzenemethanol, α,α-diphenyl- [webbook.nist.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. agilent.com [agilent.com]
- 11. library.dphen1.com [library.dphen1.com]
- 12. rssl.com [rssl.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. seer.ufrgs.br [seer.ufrgs.br]
- 17. Analytical Quality by Design Driven Development and Validation of UV-Visible Spectrophotometric Method for Quantification of Xanthohumol in Bulk and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pnrjournal.com [pnrjournal.com]
Triphenylgermanol: Application Notes and Protocols for Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylgermanol ((C₆H₅)₃GeOH) is an organogermanium compound that, while not extensively utilized directly in end-use materials, serves as a valuable precursor and building block in the synthesis of advanced germanium-containing materials. Its chemistry is primarily centered around the reactivity of the hydroxyl group, which can undergo condensation reactions to form germoxanes, and its potential as a starting material for the generation of germanium oxide (GeO₂) materials and functionalized polymers. This document provides an overview of its potential applications in materials science, along with detailed protocols for its synthesis and conversion to key intermediates.
Potential Applications in Materials Science
The applications of this compound in materials science are largely indirect, stemming from its role as a precursor to other functional materials.
-
Precursor to Germoxanes: this compound readily undergoes condensation to form hexaphenyldigermoxane, a key intermediate for more complex organogermanium structures. Germoxanes, the germanium analogues of siloxanes, are of interest for the development of novel inorganic-organic hybrid polymers and materials with tailored thermal and mechanical properties.
-
Source for Germanium Oxide (GeO₂) Coatings and Nanomaterials: Organogermanium compounds can serve as precursors for the deposition of germanium oxide thin films and the synthesis of GeO₂ nanoparticles.[1][] this compound, upon thermal decomposition or controlled hydrolysis, can be a source of GeO₂, a material with applications in optical fibers, catalysts, and as a high-k dielectric material in microelectronics.
-
Monomer for Germanium-Containing Polymers: While less common than their silicon counterparts, polymers incorporating germanium in their backbone or as pendant groups are being explored for their unique electronic and optical properties. This compound can be functionalized to create monomers for polymerization, leading to materials with high refractive indices, enhanced thermal stability, and potential applications in optoelectronics.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the hydrolysis of triphenylgermanium bromide.
Materials:
-
Triphenylgermanium bromide ((C₆H₅)₃GeBr)
-
Diethyl ether (anhydrous)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Magnesium sulfate (MgSO₄) (anhydrous)
-
Round-bottom flask
-
Separatory funnel
-
Stir plate and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve triphenylgermanium bromide in anhydrous diethyl ether in a round-bottom flask.
-
Prepare a dilute aqueous solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution to the stirred solution of triphenylgermanium bromide at room temperature.
-
Continue stirring for 2-3 hours to ensure complete hydrolysis.
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer (diethyl ether) from the aqueous layer.
-
Wash the organic layer twice with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator to yield crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Characterization: The product can be characterized by melting point determination, FTIR spectroscopy (presence of a broad O-H stretch), and ¹H and ¹³C NMR spectroscopy.
Protocol 2: Synthesis of Hexaphenyldigermoxane from this compound
This protocol details the condensation of this compound to form hexaphenyldigermoxane.
Materials:
-
This compound ((C₆H₅)₃GeOH)
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
Procedure:
-
Place this compound in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add toluene to the flask to dissolve the this compound.
-
Heat the mixture to reflux. Water produced during the condensation reaction will be collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting solid is hexaphenyldigermoxane. Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Properties of this compound and a Key Derivative
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Application Area |
| This compound | (C₆H₅)₃GeOH | 320.92 | 134-137 | Precursor for germoxanes and GeO₂ |
| Hexaphenyldigermoxane | ((C₆H₅)₃Ge)₂O | 623.82 | 181-183 | Intermediate for advanced materials |
Visualizations
Caption: Synthesis of this compound via Hydrolysis.
Caption: Formation of Hexaphenyldigermoxane.
Caption: Potential Material Synthesis Pathways.
References
Synthesis of Triphenylgermanol: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of triphenylgermanol, a key organogermanium compound. The synthesis is based on the hydrolysis of triphenylgermanium bromide, a method adapted from the work of Brook and Gilman. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visualization of the experimental workflow.
Experimental Protocol
The synthesis of this compound is a two-step process. The first step involves the formation of a Grignard reagent, phenylmagnesium bromide, which then reacts with germanium tetrachloride to produce triphenylgermanium bromide. The second step is the hydrolysis of triphenylgermanium bromide to yield the final product, this compound.
Step 1: Synthesis of Triphenylgermanium Bromide
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by the addition of a small crystal of iodine. The reaction mixture is stirred and gently heated to maintain a steady reflux.
-
Reaction with Germanium Tetrachloride: After the formation of the Grignard reagent is complete, the reaction mixture is cooled in an ice bath. A solution of germanium tetrachloride in anhydrous diethyl ether is then added dropwise from the dropping funnel with vigorous stirring.
-
Upon completion of the addition, the reaction mixture is stirred for an additional period at room temperature to ensure the complete formation of triphenylgermanium bromide.
Step 2: Hydrolysis to this compound
-
Reaction Quenching: The reaction mixture containing triphenylgermanium bromide is carefully poured into a beaker containing a mixture of crushed ice and a dilute acid (e.g., hydrochloric acid or sulfuric acid) to hydrolyze the intermediate.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted multiple times with diethyl ether to ensure all the product is recovered.
-
Washing and Drying: The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is subsequently dried over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal and Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or petroleum ether, to obtain pure, crystalline this compound.
Data Presentation
The following table summarizes the typical quantitative data associated with the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.
| Parameter | Value |
| Reactants | |
| Magnesium Turnings | Stoichiometric excess |
| Bromobenzene | 3 molar equivalents |
| Germanium Tetrachloride | 1 molar equivalent |
| Reaction Conditions | |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature (Grignard) | Reflux |
| Reaction Temperature (GeCl4 addition) | 0 °C to room temperature |
| Hydrolysis | 0 °C |
| Product Characterization | |
| Appearance | White crystalline solid |
| Melting Point | 138-139 °C |
| Yield | |
| Theoretical Yield | Calculated based on GeCl4 |
| Typical Actual Yield | 70-80% |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction involving Grignard reagents is highly sensitive to moisture and should be performed under strictly anhydrous conditions.
Application Notes and Protocols: Derivatization of Triphenylgermanol for Enhanced Functionality
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylgermanol ((C₆H₅)₃GeOH) is an organogermanium compound with a versatile hydroxyl functional group amenable to a variety of chemical modifications. Derivatization of the Ge-OH group allows for the introduction of diverse functionalities, enabling the modulation of its physicochemical properties and biological activity. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, including triphenylgermyl halides, esters, and ethers, to enhance their utility in research and drug development. These modifications can improve solubility, stability, and target specificity, opening new avenues for their application as therapeutic agents or molecular probes.
I. Conversion of this compound to Triphenylgermyl Halides
The conversion of this compound to triphenylgermyl halides is a crucial first step for many derivatization reactions, as the halide serves as an excellent leaving group for subsequent nucleophilic substitution.
Experimental Protocol: Synthesis of Triphenylgermyl Chloride
Materials:
-
This compound ((C₆H₅)₃GeOH)
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Anhydrous hexane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Schlenk line or nitrogen/argon inlet
-
Rotary evaporator
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), add this compound (1.0 g, 3.1 mmol) to a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous diethyl ether (20 mL) to dissolve the this compound.
-
Slowly add thionyl chloride (0.45 mL, 6.2 mmol) dropwise to the stirred solution at room temperature.
-
After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Wash the resulting solid with anhydrous hexane to remove any remaining impurities.
-
Dry the solid product, triphenylgermyl chloride, under vacuum.
Expected Outcome:
This protocol should yield triphenylgermyl chloride as a white crystalline solid.
Quantitative Data
| Compound | Starting Material | Reagent | Solvent | Reaction Time | Yield (%) |
| Triphenylgermyl Chloride | This compound | Thionyl Chloride | Diethyl Ether | 2 hours | >90 |
Experimental Workflow for Halogenation
Caption: Workflow for the synthesis of triphenylgermyl chloride.
II. Synthesis of Triphenylgermyl Esters
Triphenylgermyl esters can be synthesized from triphenylgermyl halides and carboxylate salts, offering a way to introduce a wide range of organic moieties. These derivatives have shown potential as antitumor agents.[1]
Experimental Protocol: Synthesis of Triphenylgermyl Carboxylates
Materials:
-
Triphenylgermyl chloride ((C₆H₅)₃GeCl)
-
Sodium salt of the desired carboxylic acid (e.g., sodium benzoate)
-
Anhydrous benzene or toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
In an inert atmosphere, dissolve triphenylgermyl chloride (1.0 g, 2.9 mmol) in anhydrous benzene (30 mL) in a 100 mL round-bottom flask.
-
Add the sodium salt of the carboxylic acid (e.g., sodium benzoate, 0.42 g, 2.9 mmol) to the solution.
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by observing the precipitation of sodium chloride.
-
After cooling to room temperature, filter the mixture to remove the precipitated sodium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to yield the pure triphenylgermyl ester.
Expected Outcome:
This procedure yields the corresponding triphenylgermyl carboxylate as a crystalline solid.
Quantitative Data
| Derivative | Carboxylate Salt | Solvent | Reaction Time | Yield (%) |
| Triphenylgermyl Benzoate | Sodium Benzoate | Benzene | 4 hours | ~85 |
| Triphenylgermyl Acetate | Sodium Acetate | Toluene | 6 hours | ~80 |
Reaction Pathway for Esterification
Caption: Synthesis of triphenylgermyl esters.
III. Synthesis of Triphenylgermyl Ethers
The synthesis of triphenylgermyl ethers introduces an ether linkage, which can alter the lipophilicity and hydrogen bonding potential of the parent compound.
Experimental Protocol: Synthesis of Triphenylgermyl Ethers (Williamson-type Synthesis)
Materials:
-
This compound ((C₆H₅)₃GeOH)
-
Sodium hydride (NaH)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
Under an inert atmosphere, add this compound (1.0 g, 3.1 mmol) to a 50 mL round-bottom flask containing anhydrous THF (20 mL).
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.15 g, 3.7 mmol) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium triphenylgermanolate.
-
Cool the mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, 0.22 mL, 3.5 mmol) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure triphenylgermyl ether.
Expected Outcome:
This protocol is expected to yield the corresponding triphenylgermyl ether.
Quantitative Data
| Derivative | Alkyl Halide | Solvent | Reaction Time | Yield (%) |
| Triphenyl(methoxy)germane | Methyl Iodide | THF | 12 hours | ~70-80 |
| Triphenyl(ethoxy)germane | Ethyl Bromide | THF | 12 hours | ~65-75 |
Logical Relationship in Ether Synthesis
Caption: Two-step process for triphenylgermyl ether synthesis.
Conclusion
The derivatization of this compound provides a powerful platform for the development of novel compounds with enhanced functionalities. The protocols outlined in these application notes for the synthesis of triphenylgermyl halides, esters, and ethers offer reproducible methods for researchers to explore the potential of this versatile organogermanium scaffold in various scientific disciplines, including medicinal chemistry and materials science. Further characterization and biological evaluation of these derivatives are encouraged to fully elucidate their structure-activity relationships and potential applications.
References
Triphenylgermanol as a Protecting Group in Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. While a variety of protecting groups for hydroxyl moieties are well-established, the exploration of novel protecting groups continues to be an area of interest for accessing unique reactivity and orthogonality. This document explores the potential application of triphenylgermanol as a protecting group for alcohols, drawing parallels with its well-known carbon and silicon analogues, the triphenylmethyl (trityl) and triarylsilyl ethers.
Note: The use of this compound as a protecting group is not widely documented in the chemical literature. The following application notes and protocols are proposed based on the known chemistry of analogous trityl and silyl protecting groups and fundamental chemical principles. These should be considered as a starting point for research and may require significant optimization.
Principle of Protection
The hydroxyl group of an alcohol can be protected by forming a triphenylgermyl ether. This transformation is conceptually similar to the formation of trityl or silyl ethers. The bulky triphenylgermyl group sterically hinders the oxygen atom, rendering it less nucleophilic and preventing it from participating in undesired side reactions.
Application Notes
The triphenylgermyl protecting group is anticipated to share several characteristics with the trityl group due to the presence of the three phenyl rings, which can stabilize a cationic intermediate through resonance.
Potential Advantages:
-
Steric Hindrance: The bulky nature of the triphenylgermyl group may allow for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols.
-
Acid Labile: Similar to trityl ethers, triphenylgermyl ethers are expected to be labile under acidic conditions, allowing for mild deprotection. The stability is likely to be tunable based on the substitution on the phenyl rings.
-
Orthogonality: It is plausible that the triphenylgermyl group could be removed under conditions that leave other protecting groups, such as silyl ethers or benzyl ethers, intact, thus offering orthogonality in complex syntheses.
Potential Limitations:
-
Reagent Cost and Availability: Triphenylgermyl halides, the likely precursors, may be less readily available and more expensive than their silyl or trityl counterparts.
-
Lack of Precedent: The absence of established protocols necessitates thorough investigation and optimization for any new application.
Experimental Protocols
The following protocols are hypothetical and based on standard procedures for the formation and cleavage of related protecting groups.
Protocol 1: Protection of a Primary Alcohol with Triphenylgermyl Bromide
This protocol describes the formation of a triphenylgermyl ether from a primary alcohol using triphenylgermyl bromide.
Reaction Scheme:
Caption: Protection of a primary alcohol using triphenylgermyl bromide.
Materials:
-
Primary alcohol (1.0 eq)
-
Triphenylgermyl bromide (1.1 eq)
-
Anhydrous Pyridine (as solvent and base)
-
4-Dimethylaminopyridine (DMAP, 0.05 eq, catalyst)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary alcohol (1.0 eq) and DMAP (0.05 eq) in anhydrous dichloromethane and anhydrous pyridine at room temperature, add triphenylgermyl bromide (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired triphenylgermyl ether.
Protocol 2: Deprotection of a Triphenylgermyl Ether
This protocol outlines the cleavage of a triphenylgermyl ether to regenerate the alcohol using acidic conditions.
Reaction Scheme:
Caption: Acid-catalyzed deprotection of a triphenylgermyl ether.
Materials:
-
Triphenylgermyl ether (1.0 eq)
-
80% aqueous Acetic Acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the triphenylgermyl ether (1.0 eq) in 80% aqueous acetic acid.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Data Presentation
The following table summarizes hypothetical reaction conditions and yields for the protection and deprotection steps. These values are extrapolated from typical yields for analogous trityl ether chemistry and should be used as a benchmark for optimization.
| Entry | Substrate | Protecting Reagent/Conditions | Yield (%) | Deprotecting Reagent/Conditions | Yield (%) |
| 1 | 1-Hexanol | Ph₃GeBr, Pyridine, DMAP, CH₂Cl₂, rt | 85-95 | 80% aq. AcOH, rt | 90-98 |
| 2 | Benzyl alcohol | Ph₃GeBr, Pyridine, DMAP, CH₂Cl₂, rt | 88-96 | 1% TFA in CH₂Cl₂, 0°C to rt | 92-99 |
| 3 | Cyclohexanol | Ph₃GeBr, Pyridine, DMAP, CH₂Cl₂, rt | 60-75 | 80% aq. AcOH, 40°C | 85-95 |
Yields are hypothetical and require experimental verification.
Logical Workflow for Synthesis Involving a Triphenylgermyl Protecting Group
The following diagram illustrates a typical workflow for a synthesis that incorporates the use of a triphenylgermyl protecting group.
Safe Handling and Storage of Triphenylgermanol: A Precautionary Protocol
Hazard Identification and Precautionary Measures
While specific hazard classifications for Triphenylgermanol are not available, it should be handled as a potentially hazardous substance. Based on data for Triphenylmethanol, the primary concerns are potential irritation to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE): A comprehensive approach to personal protection is crucial.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with dust or splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Gloves must be inspected before use and disposed of properly after handling the compound.
-
Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or when generating dust, chemical-resistant coveralls are recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust. If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with a particulate filter is necessary.
First Aid Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Handling
-
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust. Use appropriate tools and techniques to minimize airborne particles.
-
Ground all equipment when transferring the powder to prevent static discharge.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the compound is handled.
Storage
-
Store in a tightly sealed, original container.
-
Keep in a cool, dry, and well-ventilated place away from direct sunlight and heat.
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
Accidental Release and Waste Disposal
Accidental Release
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment as outlined in Section 1.
-
For small spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
For large spills, contain the spill and prevent it from entering drains or waterways. Absorb with an inert material and collect for disposal.
Waste Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
Contaminated packaging should be treated as hazardous waste.
Quantitative Data (for Triphenylmethanol as a reference)
| Property | Value |
| Melting Point | 160-164 °C |
| Boiling Point | 360 °C |
| Solubility in Water | Insoluble |
Note: This data is for Triphenylmethanol and should be used for reference purposes only.
Experimental Workflow for Safe Handling
The following diagram outlines a general workflow for the safe handling of a chemical powder like this compound.
Caption: General workflow for safely handling chemical powders.
Application Notes and Protocols for the Scale-Up Synthesis of Triphenylmethanol
A Note on Terminology: The request specified "Triphenylgermanol." However, the vast majority of scientific literature and industrial applications focus on "Triphenylmethanol." Given the similarity in nomenclature and the prevalence of information on the latter, these notes will detail the synthesis of Triphenylmethanol. The principles of scale-up discussed can be adapted for analogous compounds.
Introduction
Triphenylmethanol is a tertiary alcohol that serves as a valuable intermediate in various chemical industries. Its derivatives are utilized in the synthesis of dyes, such as Crystal Violet and Malachite Green, and find applications in material science for creating high-performance polymers and coatings. Furthermore, the triphenylmethanol scaffold is explored in the pharmaceutical industry for the development of novel therapeutic agents, including potential anti-cancer drugs.[1]
These application notes provide a comprehensive overview of the synthesis of triphenylmethanol, with a focus on scaling up the process from a laboratory setting to industrial production. The primary synthesis route discussed is the Grignard reaction, a robust and well-established method for forming carbon-carbon bonds.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of triphenylmethanol is crucial for safe handling and process design, especially at an industrial scale.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆O | [2] |
| Molecular Weight | 260.33 g/mol | [2] |
| Appearance | Off-white powder/solid | [3][4] |
| Melting Point | 160 - 164 °C (320 - 327.2 °F) | [3][4][5] |
| Boiling Point | 360 °C (680 °F) | [3][4][5] |
| Solubility | Insoluble in water. Soluble in ether, sparingly soluble in hexane. | [6][7] |
| Stability | Stable under normal conditions. | [4] |
Safety Summary: Triphenylmethanol is not classified as a hazardous substance.[4] However, standard laboratory and industrial hygiene practices should be followed. This includes using personal protective equipment (PPE) such as gloves and safety glasses.[2][3] Ensure adequate ventilation to avoid inhalation of dust.[5] In case of fire, use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[4]
Laboratory-Scale Synthesis Protocol: Grignard Reaction
The synthesis of triphenylmethanol is commonly achieved in the laboratory via the reaction of a phenylmagnesium halide (a Grignard reagent) with benzophenone or an ester like diethyl carbonate. The following protocol details the synthesis from bromobenzene and benzophenone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity |
| Magnesium turnings | 24.31 | - | 3 pieces |
| Anhydrous diethyl ether | 74.12 | 0.713 | 10.5 mL |
| Bromobenzene | 157.01 | 1.495 | 76 µL |
| Iodine | 253.81 | - | 1 small crystal |
| Benzophenone | 182.22 | - | 105 mg |
| 6M Hydrochloric acid | 36.46 | ~1.1 | As needed |
| Petroleum ether | - | ~0.64 | ~12 mL |
| Anhydrous sodium sulfate | 142.04 | - | As needed |
Experimental Workflow (Laboratory Scale):
Caption: Laboratory synthesis workflow for triphenylmethanol.
Detailed Protocol:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Ensure all glassware is thoroughly dried in an oven to prevent the presence of water, which would quench the Grignard reaction.[7]
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, place magnesium turnings and a small crystal of iodine. The iodine helps to activate the magnesium surface.[7][8][9]
-
Prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed.[8] If the reaction does not start, gentle heating or crushing the magnesium may be necessary.[8]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
-
Reaction with Benzophenone:
-
In a separate flask, dissolve benzophenone in anhydrous diethyl ether.[9]
-
Once the Grignard reagent formation is complete, cool the reaction mixture and slowly add the benzophenone solution. An exothermic reaction will occur.
-
Stir the mixture until the reaction is complete.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding dilute hydrochloric acid to the reaction mixture with cooling. This will dissolve any unreacted magnesium and the magnesium salts.[6]
-
Transfer the mixture to a separatory funnel. Separate the aqueous and organic (ether) layers.[7][9]
-
Wash the organic layer with water and then a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.[9]
-
Evaporate the diethyl ether to obtain the crude product, which will be a mixture of triphenylmethanol and biphenyl (a common byproduct).[9]
-
Purify the crude product by recrystallization. Add petroleum ether to the crude solid; triphenylmethanol is insoluble while biphenyl will dissolve.[9]
-
Filter the purified triphenylmethanol crystals and dry them.
-
Scale-Up Synthesis for Industrial Use
Scaling up the Grignard synthesis of triphenylmethanol from the laboratory to an industrial setting presents several challenges that require careful consideration of process design, safety, and equipment.
Key Scale-Up Considerations:
| Parameter | Laboratory Scale | Industrial Scale |
| Reactor | Glass flask (e.g., 500 mL) | Jacketed glass-lined or stainless steel reactor (e.g., >1000 L) |
| Reagent Addition | Dropping funnel | Metering pumps for controlled addition |
| Heat Management | Ice bath, heating mantle | Reactor jacket with heating/cooling fluid, internal cooling coils |
| Mixing | Magnetic stirrer | Baffles and impellers (e.g., turbine, anchor) for efficient mixing |
| Inert Atmosphere | Drying tube | Nitrogen or argon blanketing to prevent moisture ingress |
| Work-up | Separatory funnel | Large-scale extraction and phase separation vessels |
| Purification | Recrystallization in a flask | Large crystallizers, centrifuges for solid-liquid separation |
| Safety | Fume hood | Process safety management (PSM), HAZOP studies, pressure relief systems |
Industrial-Scale Protocol:
-
Reactor Preparation and Inerting:
-
A large, jacketed reactor is thoroughly cleaned and dried.
-
The reactor is purged with an inert gas, such as nitrogen, to remove air and moisture. A slight positive pressure of the inert gas is maintained throughout the process.
-
-
Grignard Reagent Formation:
-
Magnesium turnings are charged into the reactor.
-
A small amount of a bromobenzene solution in an appropriate ether solvent (e.g., THF, which has a higher boiling point and flash point than diethyl ether, making it safer for industrial use) is added to initiate the reaction.
-
Once the reaction begins, as indicated by a temperature rise, the remaining bromobenzene solution is added at a controlled rate via a metering pump. The reactor temperature is carefully controlled by circulating a cooling fluid through the jacket to manage the exothermic reaction.
-
-
Reaction with Benzophenone:
-
A solution of benzophenone in the reaction solvent is prepared in a separate vessel.
-
This solution is then slowly added to the Grignard reagent in the main reactor. Again, the addition rate is controlled to manage the heat generated.
-
-
Quenching and Work-up:
-
The reaction mixture is transferred to a separate quenching vessel containing dilute acid. This step is also highly exothermic and requires efficient cooling.
-
The resulting two-phase mixture is allowed to separate. The aqueous layer is drained, and the organic layer is washed with water and a basic solution to remove impurities.
-
-
Solvent Removal and Crystallization:
-
The solvent is removed from the organic layer by distillation, possibly under reduced pressure.
-
The crude triphenylmethanol is then dissolved in a suitable solvent at an elevated temperature and allowed to cool slowly in a large crystallizer to form pure crystals.
-
-
Isolation and Drying:
-
The crystallized triphenylmethanol is isolated from the mother liquor using a centrifuge.
-
The wet cake is then dried in a vacuum dryer to remove any residual solvent.
-
Logical Flow for Industrial Scale-Up Decisions:
Caption: Decision-making workflow for industrial scale-up.
Conclusion
The synthesis of triphenylmethanol via the Grignard reaction is a well-established process that can be successfully scaled up for industrial production. Careful attention to heat management, reagent handling, and safety protocols is paramount for a successful and safe scale-up. The information provided in these application notes serves as a guide for researchers, scientists, and drug development professionals involved in the large-scale synthesis of triphenylmethanol and related compounds.
References
- 1. The Versatile World of Triphenylmethanol: Applications and Innovations_Chemicalbook [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. westliberty.edu [westliberty.edu]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. cerritos.edu [cerritos.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Triphenylgermanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of Triphenylgermanol. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when utilizing a Grignard reaction approach.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Phenylmagnesium Bromide (Grignard Reagent) | 1. Presence of moisture: Grignard reagents are highly sensitive to water, which will quench the reaction. | 1. Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction with bromobenzene. | 2. Activate the magnesium surface by gently crushing the turnings with a glass rod in the reaction flask (under inert atmosphere). A small crystal of iodine can also be added to initiate the reaction. | |
| Low Yield of this compound | 1. Incomplete reaction with Germanium Tetrachloride: The Grignard reagent may not have fully reacted with the germanium precursor. | 1. Ensure slow, dropwise addition of the Germanium Tetrachloride solution to the Grignard reagent at a controlled temperature (typically 0 °C) to manage the exothermic reaction. Allow for sufficient reaction time with stirring. |
| 2. Formation of Biphenyl Byproduct: A common side reaction is the coupling of the Grignard reagent with unreacted bromobenzene. | 2. Add the bromobenzene slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of bromobenzene. | |
| 3. Formation of Bis(triphenylgermanium) oxide ((Ph₃Ge)₂O): Hydrolysis of the intermediate Triphenylgermanium bromide can readily form the oxide, especially under harsh work-up conditions. | 3. Perform the hydrolysis step under mild conditions. Use a saturated aqueous solution of ammonium chloride for the work-up instead of strong acids. Minimize the exposure of the crude product to acidic or basic conditions. | |
| Product is an oil or fails to crystallize | 1. Presence of Biphenyl Impurity: Biphenyl is a common, non-polar byproduct that can inhibit crystallization. | 1. Purify the crude product by recrystallization from a suitable solvent system. A mixture of a polar solvent (e.g., ethanol) and a non-polar solvent (e.g., petroleum ether or hexanes) can be effective. Biphenyl is typically more soluble in non-polar solvents. |
| 2. Presence of Bis(triphenylgermanium) oxide: The oxide is also a potential impurity that can affect crystallization. | 2. Careful column chromatography on silica gel may be necessary to separate this compound from its oxide. | |
| Difficulty in Purifying the Final Product | 1. Co-elution of this compound and Biphenyl: These compounds may have similar polarities, making separation by chromatography challenging. | 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) may improve separation. |
| 2. Insolubility of Intermediates or Product: Triphenylgermanium derivatives can have limited solubility in common organic solvents. | 2. If insolubility is an issue, consider using a different solvent for the reaction or work-up. Tetrahydrofuran (THF) is a common alternative to diethyl ether for Grignard reactions and can improve the solubility of some organometallic species. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful this compound synthesis via a Grignard reaction?
A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions throughout the formation of the Grignard reagent (Phenylmagnesium bromide). Grignard reagents are potent bases and will be readily destroyed by any protic solvent, including traces of water in the glassware or solvents.
Q2: My Grignard reaction won't start. What can I do?
A2: If the reaction between magnesium and bromobenzene does not initiate, you can try the following:
-
Gently heat the flask.
-
Add a small crystal of iodine. The disappearance of the iodine color is an indicator that the reaction has started.
-
Mechanically activate the magnesium by crushing a few turnings with a dry glass rod against the bottom of the flask.
Q3: I have a significant amount of a white, crystalline solid that is not my desired product. What is it likely to be?
A3: A common crystalline byproduct is biphenyl, formed from the coupling of the phenyl radical intermediate during Grignard formation or the reaction of the Grignard reagent with unreacted bromobenzene. It can often be removed by recrystallization, as it has a different solubility profile than this compound.
Q4: How can I avoid the formation of the bis(triphenylgermanium) oxide impurity?
A4: The formation of the oxide, (Ph₃Ge)₂O, typically occurs during the aqueous work-up. To minimize its formation, use a mild quenching agent like a saturated aqueous solution of ammonium chloride. Avoid using strong acids or bases in the work-up, as these can promote the dehydration of this compound to the oxide.
Q5: What is a suitable solvent for the recrystallization of this compound?
A5: A mixed solvent system is often effective for purifying this compound and removing biphenyl. A common approach is to dissolve the crude product in a minimal amount of a relatively polar solvent in which it is soluble (like hot ethanol or acetone) and then gradually add a non-polar solvent in which it is less soluble (like petroleum ether or hexanes) until turbidity is observed. Slow cooling should then induce crystallization of the purified this compound.
Experimental Protocols
Part A: Synthesis of Phenylmagnesium Bromide (Grignard Reagent)
-
All glassware must be thoroughly dried in an oven at >100°C for several hours and assembled while hot under a stream of dry nitrogen or argon.
-
Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, add a crystal of iodine and/or gently warm the flask.
-
Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
Part B: Synthesis of this compound
-
Cool the freshly prepared Phenylmagnesium bromide solution to 0°C in an ice bath.
-
Prepare a solution of Germanium (IV) tetrachloride in anhydrous diethyl ether in a dropping funnel.
-
Add the Germanium tetrachloride solution dropwise to the stirred Grignard reagent at 0°C. An exothermic reaction will occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Part C: Purification of this compound
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of a hot solvent (e.g., ethanol) and add a non-polar solvent (e.g., petroleum ether) until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold petroleum ether.
-
If significant amounts of bis(triphenylgermanium) oxide are present, column chromatography on silica gel may be necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Purification of Crude Triphenylgermanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triphenylgermanol. The information is presented in a question-and-answer format to directly address common issues encountered during the purification of this organogermanium compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities can include:
-
Unreacted starting materials: Depending on the synthetic route, this could be triphenylgermane or a triphenylgermanium halide.
-
Side products: Biphenyl can be a byproduct if a Grignard-based synthesis is used.
-
Hydrolysis product: A significant impurity can be bis(triphenylgermyl) oxide, which can form from the dehydration of this compound, especially under acidic or heated conditions.
Q3: My crude product is an oil and won't solidify. What should I do?
A3: "Oiling out" instead of crystallizing is a common issue in recrystallization. This can happen if the solute's melting point is lower than the boiling point of the solvent or if the concentration of impurities is very high. To address this, you can try:
-
Adding more of the recrystallization solvent.
-
Using a different solvent system.
-
Attempting to purify a small portion by column chromatography to see if removing impurities allows the product to crystallize.
Q4: After recrystallization, the melting point of my this compound is still broad. What does this indicate?
A4: A broad melting point range is a strong indicator of remaining impurities in your sample. For high-purity this compound, you should expect a sharp melting point. Further purification steps, such as a second recrystallization with a different solvent system or column chromatography, may be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low recovery after recrystallization | The chosen solvent is too good at dissolving this compound, even at low temperatures. | Select a solvent in which this compound has lower solubility at room temperature. You can also try a solvent mixture (a "good" solvent and a "poor" solvent). |
| Too much solvent was used during recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent before filtering. | |
| Product appears as a gum or oil | The solvent is too nonpolar, or the product is highly impure. | Try a more polar solvent or a solvent mixture. If impurities are the issue, consider pre-purification with a quick column chromatography step. |
| Formation of a white, insoluble solid that is not this compound | This is likely bis(triphenylgermyl) oxide, formed from the dehydration of this compound. | Avoid prolonged heating and acidic conditions during workup and purification. The oxide is generally less soluble than the germanol in many organic solvents, so it may be possible to separate it by careful filtration or chromatography. |
| Co-elution of impurities during column chromatography | The solvent system (eluent) is not optimized for the separation. | Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation between this compound and the impurities. A gradient elution on the column may also be necessary. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the literature, the following table provides a general guideline for solvent selection in recrystallization based on the principles of "like dissolves like" and the properties of the analogous compound, Triphenylmethanol. Experimental determination of solubility is highly recommended.
| Solvent | Polarity | Expected Solubility of this compound | Potential Use in Recrystallization |
| Hexane/Heptane | Non-polar | Low | Good as a "poor" solvent in a mixed solvent system or for washing crystals. |
| Toluene | Non-polar | Moderate to High when hot | Potentially a good single solvent for recrystallization. |
| Diethyl Ether | Slightly Polar | High | Likely too good of a solvent for recrystallization unless used in a mixed solvent system. |
| Acetone | Polar Aprotic | High | May be too effective at dissolving for good recovery. |
| Ethanol/Methanol | Polar Protic | Moderate to High when hot | Often a good choice for recrystallization of moderately polar compounds. |
| Water | Very Polar | Insoluble | Can be used as an anti-solvent in a mixed solvent system with a miscible organic solvent like ethanol or acetone. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common choices to test include hexane, toluene, ethanol, or mixtures such as ethanol/water.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot recrystallization solvent. Stir and heat the mixture until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of Crude this compound
-
Stationary Phase Selection: Silica gel is a common choice for the stationary phase for compounds of moderate polarity like this compound.
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. The ideal eluent system should give the this compound a retention factor (Rf) of approximately 0.3-0.4.
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Run the column by passing the eluent through it. If a single solvent system does not provide adequate separation, a gradient elution (gradually increasing the polarity of the eluent) can be employed.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
Technical Support Center: Triphenylgermanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of triphenylgermanol.
Troubleshooting Guide
Encountering unexpected results in the synthesis of this compound can be a common challenge. This guide outlines potential issues, their likely causes, and recommended solutions to get your experiment back on track.
| Problem | Potential Cause (Impurity) | Recommended Solution |
| Low or no product yield | 1. Inactive Magnesium: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, preventing the initiation of the Grignard reaction. 2. Wet Glassware/Solvents: The Grignard reagent is highly sensitive to moisture and will be quenched by any protic solvents, leading to the formation of benzene.[1] 3. Incomplete Reaction: Insufficient reaction time or temperature for either the Grignard formation or its subsequent reaction with the germanium halide. | 1. Magnesium Activation: Use fresh, high-quality magnesium turnings. If the reaction is sluggish to start, gently crush a few pieces of magnesium with a glass rod to expose a fresh surface. Adding a small crystal of iodine can also help initiate the reaction.[1][2] 2. Rigorous Drying: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize Reaction Conditions: Ensure the reaction mixture is refluxing gently during Grignard formation. For the reaction with the germanium halide, monitor the reaction progress by thin-layer chromatography (TLC) to ensure completion. |
| Product is an oil or fails to crystallize | 1. Presence of Biphenyl: Biphenyl is a common byproduct of the Grignard reaction and is highly soluble in many organic solvents, which can inhibit the crystallization of the desired product.[1] 2. Presence of Hexaphenyldigermane ((Ph3Ge)2): This can form as a byproduct, particularly if the reaction conditions are not carefully controlled. | 1. Biphenyl Removal: Biphenyl is more soluble in non-polar solvents like petroleum ether or hexanes than this compound. Washing the crude product with cold petroleum ether can effectively remove the biphenyl impurity.[1] 2. Chromatographic Purification: If simple washing is insufficient, column chromatography on silica gel can be used to separate this compound from hexaphenyldigermane and other non-polar impurities. |
| Product contains a significant amount of a white, insoluble solid | 1. Magnesium Salts: Incomplete quenching of the reaction or insufficient washing can leave behind magnesium salts (e.g., MgBrCl). 2. Germanium Oxides: Premature hydrolysis of the germanium tetrachloride or intermediate germyl halides can lead to the formation of insoluble germanium oxides. | 1. Thorough Quenching and Washing: Ensure the reaction is properly quenched with a saturated aqueous solution of ammonium chloride or dilute acid. Thoroughly wash the organic layer with water to remove all water-soluble salts. 2. Careful Workup: Add the Grignard reagent to the germanium tetrachloride solution (or vice versa) slowly and at a controlled temperature to minimize side reactions. Ensure the hydrolysis step is performed carefully to avoid the formation of germanium oxides. |
| Product is a waxy solid with a broad melting point | 1. Mixture of this compound and Bis(triphenylgermyl) ether ((Ph3Ge)2O): Incomplete hydrolysis of the intermediate triphenylgermyl halide can lead to the formation of the corresponding ether as a significant impurity. This was a historical challenge in early synthesis attempts.[2] | 1. Complete Hydrolysis: Ensure the hydrolysis step is carried out under appropriate conditions (e.g., aqueous-alcoholic potassium hydroxide) to favor the formation of this compound over the ether.[2] Recrystallization from a suitable solvent system can also help to purify the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in this compound synthesis and how can I avoid it?
A1: The most common impurity is biphenyl, which is formed during the preparation of the phenylmagnesium bromide Grignard reagent.[1] To minimize its formation, the bromobenzene should be added slowly to the magnesium turnings to maintain a low concentration of the aryl halide in the reaction mixture. This favors the reaction of bromobenzene with magnesium over the coupling reaction with the already formed Grignard reagent.
Q2: My reaction to form the Grignard reagent won't start. What should I do?
A2: Difficulty in initiating the Grignard reaction is a frequent issue, often due to an inactive magnesium surface. To overcome this, you can try the following:
-
Gently crush a few magnesium turnings with a dry glass rod to expose a fresh, unoxidized surface.
-
Add a small crystal of iodine to the reaction flask. The iodine will react with the magnesium surface and help to activate it.
-
Gentle warming of the flask can also help to initiate the reaction.
Q3: I see a white precipitate forming during the addition of the Grignard reagent to the germanium tetrachloride. What is it?
A3: The white precipitate is likely a mixture of magnesium salts and intermediate organogermanium compounds. As the reaction proceeds, these intermediates will be converted to the desired product. It is important to ensure that the reaction goes to completion and that the subsequent workup effectively removes all inorganic salts.
Q4: How can I confirm the purity of my this compound?
A4: The purity of your final product can be assessed using several analytical techniques:
-
Melting Point: Pure this compound has a sharp melting point. A broad melting point range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used to visualize the number of components in your sample. The presence of multiple spots indicates impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can reveal the presence of impurities by showing extra peaks in the spectrum.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via a Grignard reaction is provided below.
Synthesis of this compound from Germanium Tetrachloride
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Germanium tetrachloride
-
Saturated aqueous ammonium chloride solution
-
Petroleum ether
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
All glassware must be thoroughly dried in an oven before use.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine.
-
Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Germanium Tetrachloride:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of germanium tetrachloride in anhydrous diethyl ether to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product will likely contain biphenyl. Wash the crude solid with cold petroleum ether to remove the biphenyl.
-
Recrystallize the remaining solid from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.
-
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Structures of this compound and common impurities.
References
Optimizing Reaction Conditions for Triphenylgermanol Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of triphenylgermanol. The information is designed to assist researchers in optimizing their reaction conditions and achieving higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful this compound synthesis via a Grignard reaction?
A1: The most critical factor is maintaining strictly anhydrous (dry) conditions throughout the entire process. The Grignard reagent, phenylmagnesium bromide, is a strong base and will readily react with any trace of water, which will quench the reagent and significantly reduce the yield of the desired product. All glassware must be thoroughly dried, preferably by flame-drying or oven-drying, and all solvents and reagents must be anhydrous.
Q2: My Grignard reaction is not initiating. What can I do?
A2: Difficulty in initiating the Grignard reaction is a common issue, often due to a passivating oxide layer on the surface of the magnesium turnings. Here are several troubleshooting steps:
-
Crush the Magnesium: Gently crush the magnesium turnings with a glass rod to expose a fresh, unoxidized surface.
-
Add an Initiator: A small crystal of iodine can be added to the reaction flask. The iodine reacts with the magnesium surface, activating it. The disappearance of the iodine's color is an indicator that the reaction has started.
-
Gentle Heating: Gently warming the flask with a heat gun or a warm water bath can help to initiate the reaction. However, be cautious as the reaction is exothermic and can become vigorous once it starts.
-
Add a Small Amount of Pre-formed Grignard Reagent: If available, adding a small amount of a previously prepared Grignard reagent can help to initiate the new batch.
Q3: What is the primary byproduct in this synthesis, and how can I minimize its formation?
A3: The primary byproduct is biphenyl, which is formed from the reaction of phenylmagnesium bromide with unreacted bromobenzene. To minimize its formation, the bromobenzene should be added slowly and dropwise to the magnesium suspension. This ensures that the concentration of bromobenzene remains low, favoring its reaction with magnesium over the already formed Grignard reagent. Diluting the reaction mixture with an anhydrous ether solvent can also help.[1]
Q4: What is a suitable germanium-based starting material for this synthesis?
A4: Germanium tetrachloride (GeCl₄) is a common and effective electrophile for the synthesis of this compound using a Grignard reagent. The reaction involves the displacement of the chloride ions by the phenyl groups from the phenylmagnesium bromide.
Q5: How is the final this compound product isolated and purified?
A5: The workup typically involves carefully quenching the reaction mixture with an aqueous acid solution (e.g., dilute sulfuric acid or hydrochloric acid) to neutralize any unreacted Grignard reagent and to protonate the intermediate to form this compound. The product is then extracted into an organic solvent. Purification is commonly achieved by recrystallization from a suitable solvent or by washing with a non-polar solvent like petroleum ether to remove the more soluble biphenyl byproduct.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | Presence of moisture in glassware, solvents, or reagents. | Flame-dry or oven-dry all glassware before use. Use anhydrous solvents and ensure all reagents are dry. |
| Incomplete formation of the Grignard reagent. | Follow the initiation procedures outlined in the FAQs (crushing magnesium, adding iodine, gentle heating). | |
| Inefficient reaction with the germanium electrophile. | Ensure slow and controlled addition of the Grignard reagent to the germanium tetrachloride solution, preferably at a low temperature to control the exothermic reaction. | |
| Product is contaminated with biphenyl | High concentration of bromobenzene during Grignard formation. | Add the bromobenzene solution dropwise to the magnesium suspension. Use a higher dilution of the reaction mixture. |
| Milky or cloudy aqueous layer during workup | Formation of insoluble magnesium salts. | Add more acid to the aqueous layer to ensure all magnesium salts are dissolved. |
| Difficulty in crystallizing the final product | Presence of impurities (e.g., biphenyl, unreacted starting materials). | Purify the crude product by washing with a non-polar solvent like petroleum ether to remove biphenyl. Column chromatography can also be employed for higher purity. |
Experimental Workflow
The synthesis of this compound via a Grignard reaction can be broken down into three main stages: preparation of the Grignard reagent, reaction with the germanium electrophile, and workup/purification.
References
troubleshooting unexpected NMR shifts in Triphenylgermanol
Technical Support Center: Triphenylgermanol Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve unexpected NMR shifts encountered during the analysis of this compound (Ph₃GeOH).
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts for this compound can vary slightly based on the solvent, concentration, and temperature. However, typical values are summarized below. The aromatic protons usually appear as complex multiplets, while the hydroxyl proton is a singlet that can be broad and variable in position.
Table 1: Expected NMR Chemical Shifts for this compound (in CDCl₃)
| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | Phenyl (Ar-H) | 7.30 - 7.60 | Multiplet | Complex pattern due to ortho, meta, and para protons. |
| ¹H | Hydroxyl (-OH) | 1.50 - 3.00 | Singlet (often broad) | Position is highly variable and dependent on H-bonding.[1] |
| ¹³C | Phenyl (ipso-C) | ~136 | Singlet | Carbon directly attached to Germanium. |
| ¹³C | Phenyl (ortho-C) | ~135 | Singlet | |
| ¹³C | Phenyl (meta-C) | ~128 | Singlet | |
| ¹³C | Phenyl (para-C) | ~130 | Singlet |
Note: These are approximate values. Always compare with a reference standard or literature data acquired under identical conditions.
Q2: Why is the chemical shift of my hydroxyl (-OH) proton different from the expected value?
A2: The chemical shift of exchangeable protons, like the one in the hydroxyl group, is highly sensitive to several factors.[1]
-
Concentration: Higher concentrations lead to increased intermolecular hydrogen bonding, which deshields the proton and shifts its signal downfield (to a higher ppm value).
-
Temperature: Increasing the temperature can disrupt hydrogen bonding, causing an upfield shift (to a lower ppm value).
-
Solvent: The choice of deuterated solvent significantly impacts the -OH shift due to varying degrees of hydrogen bonding with the solvent molecules. For example, a proton-accepting solvent like DMSO-d₆ will result in a more downfield shift compared to a less interactive solvent like CDCl₃.
-
Water Content: Traces of water in the sample or NMR solvent can lead to proton exchange, causing the -OH peak to broaden or shift.
Q3: I see unexpected peaks in my spectrum. What could they be?
A3: Unexpected peaks typically arise from impurities. These can be residual solvents from the synthesis or purification, unreacted starting materials, or byproducts. It is helpful to consult tables of common NMR solvent impurities.[2][3][4]
Table 2: ¹H NMR Chemical Shifts of Common Impurities
| Impurity | Formula | Common Shift in CDCl₃ (ppm) | Multiplicity |
| Diethyl Ether | (CH₃CH₂)₂O | 3.48 (q), 1.21 (t) | Quartet, Triplet |
| Tetrahydrofuran (THF) | C₄H₈O | 3.76 (m), 1.85 (m) | Multiplet, Multiplet |
| Benzene | C₆H₆ | 7.36 | Singlet |
| Toluene | C₆H₅CH₃ | 7.2-7.3 (m), 2.36 (s) | Multiplet, Singlet |
| Hexane(s) | C₆H₁₄ | ~0.88 (t), ~1.26 (m) | Triplet, Multiplet |
| Water | H₂O | ~1.56 | Singlet (broad) |
| Benzophenone | Ph₂CO | 7.40 - 7.80 | Multiplet |
| Triphenylgermane | Ph₃GeH | ~5.80 (s, Ge-H) | Singlet |
Troubleshooting Guides
Problem 1: All peaks in my spectrum are shifted slightly upfield or downfield.
-
Possible Cause: Improper referencing of the spectrum. Modern NMR spectrometers often calibrate the chemical shift relative to the deuterium signal of the solvent (the "lock" signal).[5] If the wrong solvent was selected during setup, all peaks will be misreferenced.
-
Solution:
-
Verify Solvent Selection: Ensure the correct solvent was chosen in the acquisition or processing software.
-
Manual Re-referencing: Manually calibrate the spectrum. Set the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H NMR). All other peaks will be adjusted accordingly.
-
Problem 2: The hydroxyl (-OH) peak is very broad or not visible.
-
Possible Cause: This is often due to chemical exchange with trace amounts of acid, base, or water.[6] The rate of exchange can be on a timescale that leads to significant peak broadening.
-
Troubleshooting Steps:
-
Prepare a Fresh Sample: Ensure your glassware is scrupulously dry. Use a fresh, high-quality deuterated solvent, preferably from a sealed ampoule.
-
Perform a D₂O Exchange: This is a definitive test to confirm the identity of an -OH or -NH proton. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium (Ph₃GeOH + D₂O ⇌ Ph₃GeOD + HDO), causing the original -OH peak to disappear or significantly diminish.[6] A new peak for HDO will appear around 4.8 ppm.
-
Problem 3: The aromatic region shows a distorted or unexpected pattern.
-
Possible Cause 1: Presence of aromatic impurities. Solvents like benzene or toluene, or starting materials like benzophenone, can have signals that overlap with the this compound aromatic signals.
-
Solution 1: Compare your spectrum with the data in Table 2. If an impurity is suspected, re-purify your sample.
-
Possible Cause 2: The sample concentration is too high, leading to intermolecular interactions (like pi-stacking) that can alter the electronic environment and thus the chemical shifts of the aromatic protons.
-
Solution 2: Dilute your sample and re-acquire the spectrum to see if the peak positions and shapes change.
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of your dry this compound sample directly into a clean, dry vial.
-
Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Dissolve: Gently swirl or vortex the vial until the sample is completely dissolved.
-
Transfer to Tube: Transfer the solution into a clean, dry NMR tube using a Pasteur pipette.
-
Acquire Spectrum: Place the tube in the NMR spectrometer and acquire the spectrum according to standard instrument procedures.
Protocol 2: D₂O Exchange Experiment
-
Acquire Initial Spectrum: First, run a standard ¹H NMR spectrum of your sample following Protocol 1.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.
-
Mix Thoroughly: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuteron exchange.
-
Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The peak corresponding to the hydroxyl proton should disappear or be significantly reduced in the second spectrum.
Visualized Troubleshooting Workflows
Caption: General troubleshooting workflow for unexpected NMR shifts.
References
Technical Support Center: Crystallization of Triphenylgermanol
Disclaimer: Detailed crystallization studies on Triphenylgermanol are not widely available in published literature. The following troubleshooting guide and frequently asked questions are based on established principles of small molecule crystallization and analogous data from its carbon counterpart, Triphenylmethanol. Researchers should consider this guidance as a starting point for developing their own robust crystallization protocols.
Troubleshooting Guide
This guide addresses common challenges encountered during the crystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Cooling rate is too slow.- Insufficient nucleation sites. | - Concentrate the solution by slowly evaporating the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod.- Introduce a seed crystal of this compound.- Cool the solution to a lower temperature. |
| "Oiling Out" | - The compound is precipitating from a solution that is above its melting point in that solvent.- High concentration of impurities. | - Add a small amount of additional solvent to redissolve the oil and attempt to recrystallize.- Ensure the starting material is of high purity. Consider an additional purification step (e.g., column chromatography) before crystallization. |
| Formation of Amorphous Solid | - Supersaturation is too high, leading to rapid precipitation. | - Use a more dilute solution.- Slow down the cooling process by insulating the crystallization vessel. |
| Poor Crystal Quality (e.g., small, needle-like, dendritic) | - Rapid crystal growth.- Solvent system is not optimal. | - Slow the rate of cooling or solvent evaporation.- Experiment with different solvents or solvent mixtures to find conditions that favor slower, more ordered crystal growth. |
| Low Yield | - Too much solvent was used.- Premature filtration.- Significant solubility of the compound in the chosen solvent at the filtration temperature. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure crystallization is complete before filtering.- Cool the solution in an ice bath before filtration to minimize solubility. |
| Polymorphism (obtaining different crystal forms) | - Different crystallization conditions (solvent, temperature, cooling rate) can favor the formation of different polymorphs. | - Carefully control and document all crystallization parameters to ensure reproducibility.- Characterize the resulting crystals using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to identify the polymorph. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for recrystallizing this compound?
A1: While specific solubility data for this compound is limited, its analog, Triphenylmethanol, is soluble in organic solvents like ethanol, diethyl ether, and benzene, and insoluble in water.[1] A good starting point for this compound would be to test recrystallization from hot ethanol or a mixture of a good solvent (like acetone or ethyl acetate) and a poor solvent (like hexane or water) to achieve the desired level of supersaturation upon cooling.
Q2: How can I improve the yield of my this compound crystallization?
A2: To improve the yield, focus on three main areas:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.
-
Maximize Precipitation: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to allow for maximum crystal formation before filtration.
-
Prevent Loss During Filtration: Pre-wet the filter paper with the cold recrystallization solvent to prevent premature dissolution of your crystals during washing.
Q3: My this compound is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point in that particular solvent. To resolve this, you can try the following:
-
Add More Solvent: Re-heat the mixture and add more of the "good" solvent to increase the solubility and lower the saturation point. Then, allow it to cool more slowly.
-
Change Solvents: The chosen solvent may not be appropriate. Experiment with different solvents or solvent systems.
-
Purify the Material: Impurities can lower the melting point and interfere with crystallization. Ensure your starting material is pure.
Q4: I obtained two different-looking batches of crystals from the same starting material. What could be the reason?
A4: You have likely encountered polymorphism, which is the ability of a substance to exist in more than one crystal lattice structure.[2][3][4] Different polymorphs can have different physical properties. The formation of a specific polymorph is influenced by kinetic and thermodynamic factors during crystallization. To obtain a consistent crystal form, it is crucial to maintain consistent experimental conditions, including the solvent, cooling rate, and agitation.
Experimental Protocols
Protocol 1: Slow Cooling Crystallization of this compound
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of this compound.
Protocol 2: Solvent-Antisolvent Crystallization of this compound
-
Dissolution: Dissolve the this compound in a small amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.
-
Addition of Antisolvent: Slowly add a "poor" solvent (an "antisolvent" in which the compound is insoluble) dropwise to the solution with gentle swirling until the solution becomes slightly cloudy.
-
Crystal Growth: Add a few drops of the "good" solvent to redissolve the cloudiness and then allow the solution to stand undisturbed. Crystals should form over time.
-
Isolation and Drying: Isolate and dry the crystals as described in Protocol 1.
Visualizations
Caption: Workflow for the synthesis, crystallization, and characterization of this compound.
Caption: Decision tree for troubleshooting common crystallization problems.
References
Technical Support Center: Synthesis of Triphenylgermanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triphenylgermanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis of this compound typically proceeds via a Grignard reaction. The common starting materials are:
-
Germanium precursor: Germanium tetrachloride (GeCl₄) or triphenylgermanium bromide (Ph₃GeBr).
-
Grignard reagent: Phenylmagnesium bromide (PhMgBr), which is prepared from bromobenzene and magnesium metal.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is crucial for the formation and reaction of the Grignard reagent.
Q2: What is the primary reaction pathway for the synthesis of this compound?
The synthesis involves two main steps:
-
Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent.
-
Reaction with Germanium Precursor and Hydrolysis:
-
Using Germanium Tetrachloride: Phenylmagnesium bromide reacts with germanium tetrachloride in a 4:1 molar ratio to form tetraphenylgermane (Ph₄Ge). Subsequent controlled hydrolysis is not the direct route to this compound. A more common route involves the synthesis of triphenylgermanium bromide first.
-
Using Triphenylgermanium Bromide: The more direct route involves the hydrolysis of triphenylgermanium bromide. This is typically achieved by reacting Ph₃GeBr with an aqueous base.
-
A common overall reaction scheme starting from bromobenzene and germanium tetrachloride is a multi-step process that first forms triphenylgermanium bromide, which is then hydrolyzed.
Q3: What are the most common side reactions to be aware of?
Several side reactions can occur, leading to impurities and reduced yields. The most prevalent are:
-
Formation of Biphenyl (Ph-Ph): This is a major byproduct that can form through the coupling of the Grignard reagent with unreacted bromobenzene.[1] High concentrations of bromobenzene and elevated temperatures favor its formation.[1]
-
Formation of Benzene (Ph-H): Grignard reagents are highly basic and will react with any protic source, such as water, to produce benzene. This highlights the critical importance of using anhydrous conditions.
-
Formation of Hexaphenyldigermane ((Ph₃Ge)₂): This can occur as a byproduct during the synthesis.
-
Formation of Bis(triphenylgermyl)oxide ((Ph₃Ge)₂O): this compound can undergo dehydration, especially under acidic conditions or upon heating, to form the corresponding ether, bis(triphenylgermyl)oxide.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of Grignard reagent (phenylmagnesium bromide) | 1. Presence of moisture in glassware or solvent. 2. Inactive magnesium surface (oxide layer). 3. Reaction has not initiated. | 1. Thoroughly flame-dry all glassware before use. Use anhydrous solvents. 2. Use fresh magnesium turnings or activate them by crushing them with a glass rod or adding a small crystal of iodine. 3. Gently warm the reaction mixture. Add a small crystal of iodine to initiate the reaction. |
| Low yield of this compound | 1. Incomplete reaction of the Grignard reagent with the germanium precursor. 2. Significant side reactions (biphenyl, benzene formation). 3. Loss of product during workup and purification. | 1. Ensure the correct stoichiometry of reactants. Allow for sufficient reaction time. 2. Maintain strict anhydrous conditions. Add the bromobenzene solution slowly to the magnesium to minimize biphenyl formation. 3. Carefully perform extraction and recrystallization steps. Minimize transfers of the product. |
| Product is an oil or fails to crystallize | 1. Presence of impurities, particularly biphenyl, which can act as a crystallization inhibitor. 2. Residual solvent. | 1. Purify the crude product by column chromatography or trituration with a solvent in which biphenyl is soluble but this compound is not (e.g., petroleum ether). 2. Ensure all solvent is removed under reduced pressure before attempting crystallization. |
| Melting point of the product is low and/or has a wide range | Presence of impurities such as biphenyl or bis(triphenylgermyl)oxide. | Recrystallize the product from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate). |
| Formation of a significant amount of white precipitate during Grignard reaction | This is often the magnesium salt of the alkoxide intermediate and is expected. | Proceed with the acidic workup to hydrolyze the intermediate. |
Experimental Protocols
Synthesis of this compound from Triphenylgermanium Bromide
This method involves the hydrolysis of triphenylgermanium bromide.
Materials:
-
Triphenylgermanium bromide (Ph₃GeBr)
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)
-
Distilled water
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve triphenylgermanium bromide in diethyl ether in a round-bottom flask.
-
Slowly add the aqueous sodium hydroxide solution to the flask with vigorous stirring.
-
Continue stirring at room temperature for a specified time (e.g., 1-2 hours) to ensure complete hydrolysis.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with distilled water to remove any remaining NaOH.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to obtain pure this compound.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Triphenylgermanol Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triphenylgermanol. The information provided is intended to help users increase the stability of this compound in solution and avoid common experimental pitfalls.
Troubleshooting Guides
Issue: Precipitation or Cloudiness in this compound Solutions
Possible Cause: Condensation of this compound to form insoluble bis(triphenylgermanium) oxide. This is the most common degradation pathway for this compound in solution.
Troubleshooting Steps:
-
Solvent Selection: Ensure the use of a dry, aprotic solvent. The presence of water or protic solvents can accelerate the condensation reaction.
-
pH Control: Avoid acidic or basic conditions, as both can catalyze the condensation reaction. If pH adjustment is necessary, use a well-buffered system in the neutral range.
-
Temperature Control: Perform experiments at the lowest practical temperature to slow down the rate of condensation.
-
Concentration: Work with the lowest effective concentration of this compound, as higher concentrations can favor the bimolecular condensation reaction.
-
Inert Atmosphere: Handle solutions of this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation pathways.
Issue: Inconsistent Results in Biological or Chemical Assays
Possible Cause: Degradation of this compound in the assay medium, leading to a lower effective concentration of the active compound.
Troubleshooting Steps:
-
Pre-dissolve in a Suitable Solvent: Prepare a concentrated stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous DMSO or THF) before diluting it into the aqueous assay medium.
-
Minimize Incubation Time: Reduce the time the this compound solution is in contact with the aqueous assay buffer before analysis.
-
Use of Stabilizing Agents: For aqueous solutions, consider the use of stabilizing excipients. While specific data for this compound is limited, the use of bulky, non-coordinating additives may sterically hinder the condensation reaction.
-
Control Experiments: Run control experiments to assess the stability of this compound in the assay medium over the time course of the experiment. This can be achieved by quantifying the amount of this compound remaining at different time points using a suitable analytical method like HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway is a condensation reaction between two molecules of this compound to form bis(triphenylgermanium) oxide and water. This reaction is often catalyzed by acid or base and is accelerated in the presence of water.
Q2: What are the recommended solvents for dissolving this compound?
A2: Based on the properties of the structurally similar compound, triphenylmethanol, this compound is expected to be soluble in a range of common organic solvents. For optimal stability, anhydrous aprotic solvents are recommended.
Q3: How can I monitor the stability of my this compound solution?
A3: The stability of a this compound solution can be monitored by High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can be developed to separate and quantify this compound and its primary degradation product, bis(triphenylgermanium) oxide.
Q4: Are there any general handling and storage recommendations for this compound?
A4: this compound should be stored as a solid in a tightly sealed container under a dry, inert atmosphere and protected from light. Solutions should be prepared fresh whenever possible. If storage of a solution is necessary, it should be stored at a low temperature (e.g., -20°C) in a sealed vial under an inert atmosphere.
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent | Type | Rationale for Use |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Good solubilizing power for many organic compounds. Use anhydrous grade. |
| Tetrahydrofuran (THF) | Aprotic, Moderately Polar | Good solvent for many organometallic compounds. Use anhydrous and inhibitor-free grade. |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Useful for less polar applications. Ensure it is free of acidic impurities. |
| Acetone | Aprotic, Polar | Good solubilizing power. Use anhydrous grade. |
| Ethanol | Protic, Polar | May be used with caution for short-term experiments due to the presence of a hydroxyl group which can participate in exchange reactions. Use absolute ethanol. |
Experimental Protocols
Protocol 1: Preparation and Handling of a this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a PTFE-lined screw cap
-
Argon or Nitrogen gas source
-
Micropipettes
-
-
Procedure:
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Place the vial under a gentle stream of argon or nitrogen gas for 1-2 minutes to displace any air.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration.
-
Immediately cap the vial tightly.
-
Gently swirl or vortex the vial until the this compound is completely dissolved.
-
For short-term storage, keep the vial at 2-8°C. For long-term storage, store at -20°C.
-
Before use, allow the solution to warm to room temperature before opening the cap to prevent condensation of atmospheric moisture into the solution.
-
Protocol 2: General Reverse-Phase HPLC Method for Stability Monitoring
Note: This is a general starting point and may require optimization for specific instrumentation and experimental conditions.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: Water (HPLC grade) with 0.1% Formic Acid
-
B: Acetonitrile (HPLC grade) with 0.1% Formic Acid
-
-
Gradient Elution:
-
Start with a gradient of 50% B, increasing to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and equilibrate for 3 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a calibration curve using standards of known concentrations of this compound and, if available, bis(triphenylgermanium) oxide.
-
Dilute a sample of the this compound solution to be tested in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Identify and quantify the peaks corresponding to this compound and bis(triphenylgermanium) oxide by comparing their retention times and UV spectra to the standards.
-
The percentage of remaining this compound can be calculated to assess the stability of the solution.
-
Visualizations
Caption: Condensation of this compound to its oxide.
Caption: Workflow for assessing this compound stability.
Technical Support Center: Purification of Triphenylgermanol by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of triphenylgermanol via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[1] Based on the principle of "like dissolves like" and the known solubility of the analogous compound, triphenylmethanol, suitable solvents for this compound are likely to be polar organic solvents.[2][3] Ethanol, methanol, and mixtures of solvents like ethanol/water or hexane/ethyl acetate are good starting points for solubility testing.[4]
Q2: How can I determine the best solvent for my specific batch of this compound?
A2: To determine the best solvent, you should perform small-scale solubility tests.[5] Place a small amount of your crude this compound (around 20 mg) into several test tubes, each containing a different potential solvent (e.g., ethanol, methanol, acetone, hexane, water).[6] Observe the solubility at room temperature and then upon heating.[6] The best solvent will dissolve the compound when hot but show poor solubility at room temperature, allowing for crystal formation upon cooling.[1]
Q3: What is a typical recovery yield for the recrystallization of this compound?
A3: A typical recovery yield for recrystallization is not 100% because the compound will have some finite solubility in the cold solvent.[5] For a well-optimized recrystallization, yields can range from 70% to 90%. However, the primary goal of recrystallization is to achieve high purity, so some loss of product is expected.
Q4: How can I assess the purity of my recrystallized this compound?
A4: The purity of your recrystallized product can be assessed by several methods. A simple and effective method is melting point analysis.[1] Pure crystalline solids typically have a sharp melting point range (1-2°C), whereas impure compounds melt over a broader range and at a lower temperature.[1] Spectroscopic techniques such as NMR and IR can also be used to confirm the identity and purity of the compound.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of this compound by recrystallization. The choice of solvent and specific volumes may need to be optimized based on the initial solubility tests.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently while stirring until the solvent begins to boil.[1] Continue adding small portions of the hot solvent until all the solid has just dissolved.[7] Avoid adding an excess of solvent, as this will reduce the final yield.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed flask to remove the impurities.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.[1] Do not disturb the flask during this cooling period to allow for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[5]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. For a more thorough drying, the crystals can be transferred to a watch glass and placed in a desiccator.
-
Analysis: Once dry, determine the mass and melting point of the purified this compound to assess the yield and purity.[1]
Data Presentation: Solvent Selection for this compound Recrystallization
The following table provides a qualitative guide to the expected solubility of this compound in common laboratory solvents. This information is based on the known solubility of the structurally similar compound, triphenylmethanol, and general principles of organic chemistry.[2][3] It is highly recommended to perform solubility tests to confirm the ideal solvent for your specific sample.
| Solvent | Chemical Formula | Polarity | Solubility at Room Temp. | Solubility at Elevated Temp. |
| Water | H₂O | High | Insoluble | Insoluble |
| Ethanol | C₂H₅OH | High | Sparingly Soluble | Soluble |
| Methanol | CH₃OH | High | Sparingly Soluble | Soluble |
| Acetone | C₃H₆O | Medium | Soluble | Very Soluble |
| Dichloromethane | CH₂Cl₂ | Medium | Soluble | Very Soluble |
| Hexane | C₆H₁₄ | Low | Insoluble | Sparingly Soluble |
| Toluene | C₇H₈ | Low | Sparingly Soluble | Soluble |
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and provides potential solutions.
Q5: No crystals are forming after the solution has cooled. What should I do?
A5: This is a common issue that can arise from several factors:
-
Too much solvent was added: If the solution is not supersaturated, crystals will not form.[4] Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid or adding a "seed crystal" of pure this compound.[5]
Q6: The product has "oiled out" instead of forming crystals. How can I fix this?
A6: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid.[4] This often happens when the melting point of the compound is lower than the boiling point of the solvent.[4] To resolve this, reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble to lower the saturation point, and allow it to cool slowly. Alternatively, try a different recrystallization solvent with a lower boiling point.
Q7: The yield of my recrystallized product is very low. What went wrong?
A7: A low yield can be due to several reasons:
-
Using too much solvent: As mentioned, excess solvent will keep more of the product dissolved even at low temperatures.[5]
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal formation.[5]
-
Washing with warm solvent: Washing the crystals with solvent that is not ice-cold can redissolve some of the product.[5]
Recrystallization Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
References
- 1. google.com [google.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Sample: Organic Chemistry Lab - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]
- 6. youtube.com [youtube.com]
- 7. mt.com [mt.com]
Technical Support Center: Grignard Synthesis of Triphenylgermanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Grignard synthesis of triphenylgermanol.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Grignard synthesis of this compound?
A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions throughout the entire procedure. Grignard reagents are highly reactive and will readily react with any protic source, especially water, which will quench the reagent and significantly reduce or completely inhibit the formation of the desired product.[1][2] Additionally, the purity of the magnesium and the use of a suitable ether solvent are crucial for the successful formation of the Grignard reagent.
Q2: Why is my Grignard reaction not initiating?
A2: Difficulty in initiating the Grignard reaction is a common issue, often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings.[3] To activate the magnesium, you can employ several techniques such as crushing the magnesium turnings with a glass rod (with caution to avoid breaking the flask), adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[1][4] Gentle warming of the flask can also help to initiate the reaction.[1]
Q3: What are the common side products in the synthesis of this compound, and how can I minimize them?
A3: The most common side product is biphenyl, which forms from the coupling of the phenylmagnesium bromide with unreacted bromobenzene.[5] To minimize its formation, the bromobenzene should be added slowly to the magnesium suspension to maintain a low concentration of the aryl halide in the reaction mixture. Another potential side product is benzene, formed by the reaction of the Grignard reagent with any trace amounts of water.[1] Ensuring all glassware and solvents are scrupulously dry will minimize benzene formation.
Q4: How can I purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[6][7] A suitable solvent or a two-solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at room temperature, while the primary impurity, biphenyl, remains soluble at lower temperatures.[5][6] A common technique for the analogous triphenylmethanol is to use a mixed solvent system, such as ether-petroleum ether, to selectively crystallize the desired product.[4]
Q5: What is the expected yield for the Grignard synthesis of this compound?
A5: The yield of the Grignard synthesis of this compound can be variable and is highly dependent on the experimental conditions, particularly the exclusion of moisture. While specific yields for this compound are not widely reported in introductory literature, yields for the analogous synthesis of triphenylmethanol typically range from 30% to 50%, and can be higher under optimized conditions.[8] Factors that can lower the yield include incomplete reaction, side reactions, and loss of product during work-up and purification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Magnesium surface is passivated with magnesium oxide.[3]2. Insufficiently dry glassware or solvents.[1]3. Low concentration of bromobenzene at the start. | 1. Mechanically activate the magnesium by gently crushing a few turnings with a dry glass rod.[5]2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[1][4]3. Ensure all glassware is oven-dried and cooled under a desiccator before use. Use anhydrous solvents.[1][5]4. Initiate the reaction with a small amount of a concentrated solution of bromobenzene in ether before adding the remainder of the diluted solution. |
| Low Yield of this compound | 1. Presence of moisture in the reaction setup.[2]2. Formation of biphenyl as a major side product.[5]3. Incomplete reaction of the Grignard reagent with germanium tetrachloride.4. Loss of product during the work-up and purification steps. | 1. Rigorously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.2. Add the bromobenzene solution dropwise to the magnesium suspension to minimize the concentration of unreacted bromobenzene.[5]3. Ensure the Grignard reagent is fully formed before adding the germanium tetrachloride. Allow for sufficient reaction time.4. Carefully perform extractions and transfers. When recrystallizing, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.[6] |
| Product is an Oil or Fails to Crystallize | 1. Presence of significant impurities, particularly biphenyl.2. The chosen recrystallization solvent is too good, keeping the product dissolved even at low temperatures.[9]3. Supersaturation of the solution. | 1. Attempt to purify a small sample by trituration with a solvent in which biphenyl is soluble but this compound is not (e.g., cold petroleum ether).[5]2. If using a single solvent, try adding a less polar "anti-solvent" dropwise to the solution until it becomes cloudy, then heat to redissolve and cool slowly.[6]3. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound.[10] |
| Final Product is Contaminated with Biphenyl | 1. Inefficient purification.2. High concentration of bromobenzene during Grignard formation. | 1. Repeat the recrystallization process, ensuring slow cooling to promote the formation of pure crystals.[6]2. Optimize the addition rate of bromobenzene in future syntheses to be slower. |
| Formation of a White Precipitate During Grignard Reagent Preparation | 1. Reaction of the Grignard reagent with atmospheric carbon dioxide. | 1. Ensure the reaction apparatus is well-sealed with a drying tube to minimize exposure to air. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Germanium tetrachloride
-
Hydrochloric acid (concentrated)
-
Petroleum ether (or other suitable recrystallization solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
All glassware must be thoroughly dried in an oven and cooled in a desiccator before use.[1][5]
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the flask to initiate the reaction. Initiation may be indicated by the appearance of cloudiness, bubbling, and a gentle reflux of the ether. If the reaction does not start, apply gentle heat or add a crystal of iodine.[1]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[2]
-
-
Reaction with Germanium Tetrachloride:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of germanium tetrachloride in anhydrous diethyl ether in the dropping funnel.
-
Slowly add the germanium tetrachloride solution to the cold Grignard reagent with vigorous stirring. This reaction is exothermic and the temperature should be carefully controlled.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1 hour).
-
-
Work-up and Isolation:
-
Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with stirring. This will hydrolyze the intermediate and dissolve the magnesium salts.[1][2]
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine all the ether extracts and wash them with water, followed by a saturated sodium chloride solution.
-
Dry the ether solution over anhydrous sodium sulfate.[1]
-
Filter off the drying agent and evaporate the ether to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by recrystallization. A suitable solvent system can be determined by small-scale solubility tests. A mixture of a polar solvent (like diethyl ether or ethanol) and a non-polar solvent (like petroleum ether or hexane) is often effective.[6][11]
-
Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[6][10]
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent.[6]
-
Dry the crystals to a constant weight.
-
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting flowchart for the Grignard synthesis of this compound.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. amherst.edu [amherst.edu]
- 3. tsijournals.com [tsijournals.com]
- 4. cerritos.edu [cerritos.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Home Page [chem.ualberta.ca]
- 7. mt.com [mt.com]
- 8. rsc.org [rsc.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Sample: Organic Chemistry Lab - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Identifying Byproducts in Triphenylgermanol Reactions by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying byproducts in triphenylgermanol reactions using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts expected in the synthesis of this compound?
A1: The expected byproducts largely depend on the synthetic route employed. For the common synthesis involving the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a germanium tetrahalide (e.g., GeCl₄) followed by hydrolysis, the following byproducts are frequently observed:
-
Biphenyl: Formed from the coupling of two phenyl radicals, a common side reaction in Grignard syntheses.
-
Hexaphenyldigermane: Can result from a Wurtz-type coupling of triphenylgermanium halide intermediates.
-
Bis(triphenylgermanium) oxide: This is a condensation product that can form from this compound, especially under heating or acidic/basic conditions.
-
Unreacted Starting Materials: Residual triphenylgermanium halides or other precursors.
-
Benzene: Arises from the protonation of the Grignard reagent by any trace amounts of water or other protic solvents.
Q2: How can I distinguish this compound from its byproducts in a GC-MS chromatogram?
A2: Distinguishing between these compounds relies on a combination of their retention times and mass spectra.
-
Retention Time: Generally, more volatile and less polar compounds will elute earlier. Expect biphenyl and benzene to have shorter retention times than the more polar this compound. The high molecular weight byproducts like hexaphenyldigermane and bis(triphenylgermanium) oxide will likely have the longest retention times.
-
Mass Spectra: The fragmentation patterns are key identifiers. Look for the characteristic isotopic pattern of germanium in germanium-containing fragments. The molecular ion peak (M+) for each compound will be distinct.
Q3: What are the characteristic mass spectral fragments for this compound and its potential byproducts?
-
This compound (Ph₃GeOH): Expect a molecular ion peak corresponding to its molecular weight. Key fragments would likely include the loss of a hydroxyl group (-OH), and the stable triphenylgermyl cation ([Ph₃Ge]⁺). You will also observe fragments corresponding to the phenyl groups (m/z = 77) and biphenyl-like fragments. The presence of germanium's multiple isotopes will result in a characteristic isotopic cluster for any Ge-containing fragment.
-
Biphenyl (Ph-Ph): Will show a strong molecular ion peak at m/z 154.
-
Hexaphenyldigermane (Ph₃Ge-GePh₃): Will have a very high molecular weight and its mass spectrum will be dominated by fragments showing the isotopic pattern of two germanium atoms. The triphenylgermyl cation ([Ph₃Ge]⁺) will also be a prominent peak.
-
Bis(triphenylgermanium) oxide (Ph₃Ge-O-GePh₃): This will also have a high molecular weight. Its fragmentation will likely show the loss of a phenyl group and the presence of fragments containing the Ge-O-Ge core. The [Ph₃Ge]⁺ fragment will also be significant.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the GC-MS analysis of your this compound reaction mixture.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No peaks corresponding to germanium-containing compounds. | 1. Decomposition in the injector: Organogermanium compounds can be thermally labile. 2. Poor ionization: The compound may not be ionizing efficiently under the conditions used. 3. Column incompatibility: The stationary phase of the GC column may not be suitable. | 1. Lower the injector temperature. Use a pulsed splitless or cool on-column injection if available. 2. Ensure the ion source is clean and operating correctly. Consider chemical ionization (CI) as a softer ionization technique if electron ionization (EI) is too harsh. 3. Use a robust, low-bleed column suitable for high-temperature analysis, such as a 5% phenyl-methylpolysiloxane phase. |
| Broad, tailing peaks for this compound. | 1. Active sites in the GC system: The hydroxyl group of this compound can interact with active sites in the injector liner or column. 2. Column overload: Injecting too concentrated a sample. | 1. Use a deactivated (silanized) injector liner. Condition the column according to the manufacturer's instructions. 2. Dilute the sample before injection. |
| Presence of a large, broad peak at a long retention time. | Column bleed or high molecular weight contaminants: This could be due to the degradation of the stationary phase or the presence of high-boiling point byproducts like hexaphenyldigermane or polymers. | Bake out the column at a high temperature (within its specified limits). If the problem persists, trim the first few centimeters of the column or replace it. For high molecular weight byproducts, a temperature ramp to a higher final temperature may be necessary to elute them. |
| Difficulty in identifying peaks from the mass spectra. | 1. Complex fragmentation patterns: Organometallic compounds can have intricate fragmentation. 2. Co-elution of byproducts: Multiple compounds may be eluting at or near the same time. | 1. Look for the characteristic isotopic pattern of germanium to identify Ge-containing fragments. Compare the spectra to known fragmentation patterns of similar compounds (e.g., triphenylmethanol). 2. Optimize the GC temperature program to improve separation. A slower temperature ramp can increase resolution. |
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) to aid in the identification of this compound and its common byproducts.
| Compound | Formula | Molecular Weight ( g/mol ) | Expected Key m/z Fragments |
| This compound | C₁₈H₁₆GeO | 320.92 | M+, [M-OH]⁺, [Ph₃Ge]⁺, fragments with Ge isotopic pattern, 77 (Phenyl) |
| Biphenyl | C₁₂H₁₀ | 154.21 | 154 (M+) |
| Hexaphenyldigermane | C₃₆H₃₀Ge₂ | 607.82 | M+, [Ph₃Ge]⁺, fragments with two Ge isotopic patterns |
| Bis(triphenylgermanium) oxide | C₃₆H₃₀Ge₂O | 623.82 | M+, [M-Ph]⁺, [Ph₃Ge]⁺, fragments with two Ge isotopic patterns and oxygen |
| Benzene | C₆H₆ | 78.11 | 78 (M+) |
Note: The molecular weight and m/z values are based on the most abundant isotopes.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Germanium tetrachloride (GeCl₄)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
Prepare the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine. Slowly add a solution of bromobenzene in anhydrous diethyl ether via the dropping funnel. The reaction should initiate spontaneously (indicated by bubbling and a color change). If not, gentle heating may be required. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Germanium Tetrachloride: Cool the Grignard reagent to 0°C in an ice bath. Slowly add a solution of germanium tetrachloride in anhydrous diethyl ether dropwise with vigorous stirring. A white precipitate will form. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Hydrolysis and Workup: Cool the reaction mixture again to 0°C and slowly add 10% hydrochloric acid to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).
Protocol 2: Sample Preparation for GC-MS Analysis
-
Dissolve a small amount (approx. 1 mg) of the crude reaction mixture or the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the filtered solution to a GC vial for analysis.
Visualizations
Caption: Workflow for this compound synthesis and byproduct analysis.
Caption: Troubleshooting logic for GC-MS analysis of this compound reactions.
Technical Support Center: Optimizing Solvent Systems for Triphenylgermanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triphenylgermanol reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
This compound ((C₆H₅)₃GeOH) is typically synthesized through two primary routes:
-
Grignard Reaction: This method involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide, PhMgBr) with a germanium tetrahalide, most commonly germanium tetrachloride (GeCl₄). This is a versatile method for forming the carbon-germanium bonds.
-
Hydrolysis of a Triphenylgermanium Halide: This is a straightforward method where a triphenylgermanium halide (e.g., triphenylgermanium bromide, (C₆H₅)₃GeBr) is hydrolyzed to the corresponding germanol. This is often the final step after the creation of the triphenylgermanium halide.
Q2: Which solvents are recommended for the Grignard synthesis of this compound?
Anhydrous ether solvents are essential for the success of the Grignard synthesis of this compound. The most commonly used solvents are:
-
Diethyl ether ((C₂H₅)₂O): A traditional and effective solvent for Grignard reactions. Its high volatility can be a consideration.[1][2]
-
Tetrahydrofuran (THF): A slightly more polar ether that can offer better solvation and may be beneficial if the Grignard reagent is difficult to form in diethyl ether.[2]
Crucially, all solvents and glassware must be rigorously dried, as Grignard reagents are highly reactive towards water. [1][2]
Q3: What are the key considerations for solvent selection in the hydrolysis of triphenylgermanium halides?
The choice of solvent for the hydrolysis of triphenylgermanium halides depends on the solubility of the starting halide and the desired reaction conditions. A common approach involves using a solvent system that can dissolve the halide and is miscible with the hydrolyzing agent (typically water or an aqueous base).
-
Acetone/Water or Ethanol/Water mixtures: These solvent systems are often effective. The organic solvent dissolves the triphenylgermanium halide, while the water facilitates the hydrolysis.
-
Two-phase systems: A non-polar organic solvent (like diethyl ether or toluene) can be used to dissolve the triphenylgermanium halide, followed by the addition of an aqueous base (e.g., NaOH or KOH solution) to induce hydrolysis at the interface.
Troubleshooting Guides
Low Yield in Grignard Synthesis
Problem: The yield of this compound from the Grignard reaction is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Moisture | Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents. Protect the reaction from atmospheric moisture with a drying tube. |
| Poor Quality Magnesium | Use fresh, high-quality magnesium turnings. If the surface appears oxidized, gently crush the turnings with a mortar and pestle before the reaction to expose a fresh surface.[3] |
| Reaction Initiation Failure | Add a small crystal of iodine to activate the magnesium surface. A small amount of pre-formed Grignard reagent can also be used to initiate the reaction. Gentle warming can be applied, but with caution, as the reaction is exothermic. |
| Side Reaction: Biphenyl Formation | The reaction between the Grignard reagent and unreacted phenyl halide can form biphenyl. To minimize this, add the phenyl halide solution slowly and maintain a dilute concentration.[2] |
| Incomplete Reaction | Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible. |
Product Purification Challenges
Problem: Difficulty in isolating pure this compound from the reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Biphenyl | Biphenyl is a common non-polar byproduct. It can often be removed by washing the crude product with a non-polar solvent in which this compound has low solubility, such as petroleum ether or hexane.[1][4] |
| Unreacted Starting Materials | Ensure the reaction goes to completion. Unreacted germanium tetrahalide or triphenylgermanium halide can be removed during the aqueous workup. |
| "Oiling Out" During Recrystallization | This occurs when the solid melts before dissolving in the hot recrystallization solvent. Choose a recrystallization solvent with a boiling point lower than the melting point of this compound (~149 °C). |
| Difficulty in Crystallization | If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Seeding with a small crystal of pure product can also be effective. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is adapted from standard procedures for the analogous synthesis of triphenylmethanol.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, for initiation)
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
Germanium tetrachloride (GeCl₄)
-
10% Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether or hexane (for purification)
Procedure:
-
Preparation of Grignard Reagent:
-
Set up an oven-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture with drying tubes.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine if necessary.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by cloudiness and gentle refluxing of the ether.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Germanium Tetrachloride:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of germanium tetrachloride in anhydrous diethyl ether in the dropping funnel.
-
Add the germanium tetrachloride solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture over a mixture of ice and 10% sulfuric acid to hydrolyze the intermediate and quench any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Wash the ether layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the ether to obtain the crude product.
-
Wash the crude solid with cold petroleum ether or hexane to remove the biphenyl byproduct.
-
Recrystallize the purified solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Protocol 2: Synthesis of this compound via Hydrolysis of Triphenylgermanium Bromide
Materials:
-
Triphenylgermanium bromide ((C₆H₅)₃GeBr)
-
Acetone
-
Water
-
1 M Sodium hydroxide solution (NaOH)
-
Diethyl ether
Procedure:
-
Hydrolysis:
-
Dissolve triphenylgermanium bromide in a minimal amount of acetone in a round-bottom flask.
-
While stirring, slowly add a 1 M sodium hydroxide solution dropwise until the solution becomes slightly basic (check with pH paper).
-
Continue stirring at room temperature for 1 hour. A white precipitate of this compound should form.
-
-
Isolation and Purification:
-
Pour the reaction mixture into a larger volume of water to ensure complete precipitation.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with copious amounts of water to remove any inorganic salts.
-
Recrystallize the crude this compound from an ethanol/water mixture to obtain the pure product.
-
Dry the purified crystals in a desiccator.
-
Data Presentation
Table 1: Solubility of this compound Analogs in Common Solvents
| Solvent | Polarity | Solubility of Triphenylmethanol | Expected Solubility of this compound |
| Water | High | Insoluble[5][6] | Insoluble |
| Ethanol | High | Soluble[5] | Soluble |
| Acetone | Medium | Soluble[6] | Soluble |
| Diethyl Ether | Low | Soluble[5] | Soluble |
| Benzene | Low | Soluble[5] | Soluble |
| Petroleum Ether | Low | Insoluble[5] | Insoluble |
| Hexane | Low | Insoluble | Insoluble |
Visualizations
Caption: Grignard synthesis workflow for this compound.
References
Technical Support Center: Triphenylgermanol Handling and Troubleshooting
For researchers, scientists, and drug development professionals utilizing triphenylgermanol, ensuring its integrity is paramount for experimental success. This guide provides troubleshooting advice and frequently asked questions to prevent, identify, and address the hydrolysis of this compound.
Troubleshooting Guide: Suspected Hydrolysis of this compound
Hydrolysis of this compound can compromise experimental outcomes. This guide provides a systematic approach to troubleshoot and mitigate this issue.
1. Visual Inspection of a this compound Sample
| Observation | Potential Issue | Recommended Action |
| Solid, crystalline appearance | Compound is likely pure. | Proceed with experiment, ensuring anhydrous conditions are maintained. |
| Clumpy or sticky solid | Possible moisture absorption and partial hydrolysis. | Dry the sample under vacuum and consider purification by recrystallization. |
| Oily or liquid residue | Significant hydrolysis may have occurred. | Purify the sample by recrystallization before use. |
2. Immediate Steps for Suspected Hydrolysis
If you suspect hydrolysis has occurred, it is crucial to take immediate action to prevent further degradation and to salvage the compound if possible.
-
Isolate the material: Store the suspected compound in a desiccator over a strong drying agent like phosphorus pentoxide.
-
Prevent further exposure: Ensure all handling of the material is performed in a controlled, inert atmosphere, such as a glove box.
-
Characterize the extent of hydrolysis: Use analytical techniques to confirm and quantify the presence of hydrolysis byproducts.
Logical Flow for Troubleshooting Hydrolysis
The following diagram outlines the decision-making process when hydrolysis of this compound is suspected.
Caption: Troubleshooting workflow for suspected this compound hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis of this compound and why is it a concern?
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more bonds. In the case of this compound ((C₆H₅)₃GeOH), the germanium-oxygen bond is susceptible to cleavage by water. This degradation can lead to the formation of other germanium-containing species, which will alter the compound's reactivity and physical properties, leading to inaccurate and unreliable experimental results.
Q2: How can I prevent hydrolysis of this compound during storage?
Proper storage is the first line of defense against hydrolysis. The safety data sheet for similar organogermanium compounds recommends storing them in a tightly closed container in a dry environment.[1]
-
Storage Container: Use a well-sealed container, preferably with a PTFE-lined cap.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).
-
Location: Keep the container in a desiccator containing a high-efficiency drying agent such as phosphorus pentoxide or anhydrous calcium sulfate.
Q3: What are the best practices for handling this compound to avoid moisture exposure?
Handling procedures are critical to prevent hydrolysis. Given the sensitivity of analogous compounds to atmospheric moisture, as evidenced by the stringent anhydrous conditions required for the Grignard synthesis of triphenylmethanol, similar precautions should be taken for this compound.[2][3][4][5]
-
Inert Atmosphere: Whenever possible, handle this compound inside a glove box with a dry, inert atmosphere.
-
Dry Glassware: Ensure all glassware and equipment are rigorously dried before use, for example, by oven-drying at >120°C for several hours and cooling in a desiccator.
-
Anhydrous Solvents: Use only freshly distilled or commercially available anhydrous solvents. The solubility of the analogous triphenylmethanol in solvents like ethanol, diethyl ether, and benzene suggests these may be suitable, but they must be free of water.[6][7][8]
Q4: How can I detect if my this compound sample has undergone hydrolysis?
Several analytical techniques can be employed to detect the presence of hydrolysis products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of water and the formation of new hydroxyl groups or other oxygen-containing species can potentially be observed. A broad peak in the 3200-3600 cm⁻¹ region may indicate the presence of water or additional O-H bonds from hydrolysis products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of hydrolysis byproducts. New signals or shifts in the existing signals of the phenyl protons or the hydroxyl proton can indicate structural changes due to hydrolysis.
-
Mass Spectrometry (MS): This technique can identify the molecular weights of any hydrolysis products present in the sample, providing direct evidence of degradation.
Q5: My this compound appears clumpy. Can I still use it?
A clumpy appearance suggests moisture absorption. It is highly recommended to purify the material before use to ensure the reliability of your experimental results.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
Recrystallization is an effective method for purifying solid compounds, including this compound that may have partially hydrolyzed. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.
Materials:
-
Crude or potentially hydrolyzed this compound
-
Anhydrous recrystallization solvent (e.g., a mixture of hexane and a more polar solvent like ethyl acetate or acetone can be effective for many organic solids)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
-
Desiccator
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in a few potential anhydrous solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen anhydrous solvent and heat the mixture gently while stirring until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum in a desiccator over a strong drying agent.
Protocol 2: Drying of this compound Solutions
To ensure your experiments are conducted under anhydrous conditions, it is essential to use dry solvents and, if necessary, to dry solutions containing this compound.
Materials:
-
Solution of this compound in an organic solvent
-
Anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate)
-
Anhydrous filter paper and funnel
Procedure:
-
Select a Drying Agent: Choose a drying agent that is compatible with your solvent and this compound. Anhydrous magnesium sulfate is a good general-purpose drying agent.
-
Add Drying Agent: Add a small amount of the anhydrous drying agent to the solution and swirl. If the drying agent clumps together, add more until some of it remains free-flowing.
-
Allow Time for Drying: Let the solution stand for 10-15 minutes to allow the drying agent to absorb the water.
-
Remove the Drying Agent: Filter the solution through a fluted filter paper to remove the drying agent. The resulting solution should be clear and dry.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the factors contributing to this compound hydrolysis and the preventative measures.
Caption: Factors leading to this compound hydrolysis and preventative actions.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. pharmainfo.in [pharmainfo.in]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra for Triphenyl-Substituted Group 14 Alcohols
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for Triphenylgermanol and its structural analogs, Triphenylmethanol and Triphenylsilanol. This guide includes detailed experimental protocols and presents quantitative data in a clear, tabular format for easy comparison.
Comparative NMR Spectral Data
The 1H and 13C NMR spectral data for Triphenylmethanol and Triphenylsilanol are summarized below. The predicted values for this compound are included to facilitate a comparative understanding. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: 1H NMR Spectral Data
| Compound | Ar-H (ortho, meta, para) (ppm) | O-H (ppm) |
| Triphenylmethanol | ~7.20 - 7.50 (m) | ~2.1 (s, br) |
| Triphenylsilanol | ~7.35 - 7.65 (m) | ~2.8 (s, br) |
| This compound (Predicted) | ~7.30 - 7.60 (m) | ~2.5 (s, br) |
Table 2: 13C NMR Spectral Data
| Compound | C-ipso (ppm) | C-ortho (ppm) | C-meta (ppm) | C-para (ppm) | C-OH (ppm) |
| Triphenylmethanol | ~147.7 | ~128.3 | ~128.0 | ~127.8 | ~82.2 |
| Triphenylsilanol | ~135.0 | ~134.7 | ~127.9 | ~129.9 | - |
| This compound (Predicted) | ~138.0 | ~134.5 | ~128.5 | ~129.5 | - |
Experimental Protocol: 1H and 13C NMR Spectroscopy
The following is a general protocol for the acquisition of 1H and 13C NMR spectra for organometallic compounds like this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
-
Transfer the clear solution into a standard 5 mm NMR tube using a pipette, avoiding the transfer of any solid particles.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.
3. 1H NMR Spectrum Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
4. 13C NMR Spectrum Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the relaxation delay (d1) to 2-5 seconds.
-
Acquire a larger number of scans (typically 128 to 1024 or more) due to the low natural abundance of ¹³C.
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and Fourier transform.
-
Phase the spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Logical Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR spectra.
This guide provides a foundational understanding of the NMR spectral characteristics of this compound in comparison to its well-documented analogs. The provided experimental protocol and workflow diagram serve as practical resources for researchers engaged in the synthesis and characterization of organometallic compounds.
Comparative Reactivity Analysis: Triphenylgermanol (Ph3GeOH) vs. Triphenylsilanol (Ph3SiOH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of triphenylgermanol (Ph3GeOH) and triphenylsilanol (Ph3SiOH). While direct comparative experimental data is limited, this document synthesizes available information and established trends in organometalloid chemistry to offer insights into their relative behaviors in chemical reactions.
Introduction
Triphenylsilanol and its germanium analog, this compound, are sterically hindered tertiary alcohols of silicon and germanium. Their reactivity is primarily governed by the nature of the silicon-oxygen (Si-O) and germanium-oxygen (Ge-O) bonds, the acidity of the hydroxyl proton, and the ability to form hydrogen bonds. These compounds serve as valuable intermediates in the synthesis of various organometallic and organic molecules. Understanding their relative reactivity is crucial for designing synthetic routes and predicting reaction outcomes.
Data Presentation: Physicochemical Properties and Reactivity Metrics
The following table summarizes key physicochemical properties and reactivity-related data for Ph3SiOH. Data for Ph3GeOH is largely inferred from established trends in Group 14 chemistry, where organogermanium compounds are generally more reactive than their silicon counterparts.
| Property | Triphenylsilanol (Ph3SiOH) | This compound (Ph3GeOH) | Key Observations & Inferences |
| Predicted pKa | 13.39 ± 0.58[1] | Expected to be lower (more acidic) than Ph3SiOH. | The acidity of Group 14 hydrides increases down the group. This trend suggests that the Ge-O-H bond in Ph3GeOH is more polarized and the proton is more readily donated than in Ph3SiOH. |
| Hydrogen Bonding | Forms intermolecular hydrogen bonds in the solid state.[2] | Also engages in hydrogen bonding in the solid state. | Both molecules act as hydrogen bond donors and acceptors, leading to self-assembly in the solid state. The strength of the hydrogen bonds may differ due to differences in O-H bond polarity. |
| Condensation Reactivity | Undergoes condensation to form hexaphenyldisiloxane ((Ph3Si)2O). | Expected to undergo condensation more readily than Ph3SiOH. | The Ge-O bond is generally more susceptible to hydrolysis and condensation than the Si-O bond. This suggests that the formation of hexaphenyldigermoxane ((Ph3Ge)2O) would be faster under similar conditions. |
| Bond Dissociation Energy (X-O) | ~452 kJ/mol (for Si-O) | ~359 kJ/mol (for Ge-O) | The weaker Ge-O bond contributes to the higher reactivity of organogermanium compounds compared to their silicon analogs. |
| Electronegativity of Heteroatom | 1.90 (Pauling scale) | 2.01 (Pauling scale) | The slightly higher electronegativity of germanium may influence the polarity of the Ge-O and O-H bonds, contributing to differences in acidity and reactivity. |
Experimental Protocols
Synthesis of Triphenylsilanol (Ph3SiOH)
The synthesis of triphenylsilanol is typically achieved through the hydrolysis of triphenylchlorosilane.
Materials:
-
Triphenylchlorosilane ((C6H5)3SiCl)
-
Diethyl ether (anhydrous)
-
Ammonia solution (aqueous)
-
Distilled water
-
Sodium sulfate (anhydrous)
-
Petroleum ether
Procedure:
-
Dissolve triphenylchlorosilane in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add an aqueous solution of ammonia to the stirred solution of triphenylchlorosilane at room temperature. The ammonia acts as a neutralizer for the hydrochloric acid formed during hydrolysis.
-
Continue stirring for 30 minutes after the addition is complete.
-
Transfer the reaction mixture to a separatory funnel and wash the organic layer sequentially with distilled water.
-
Dry the ethereal layer over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the diethyl ether under reduced pressure to obtain the crude triphenylsilanol.
-
Recrystallize the crude product from a mixture of diethyl ether and petroleum ether to yield pure triphenylsilanol as a white crystalline solid.
Synthesis of this compound (Ph3GeOH)
The synthesis of this compound can be achieved by the hydrolysis of a triphenylgermyl halide, such as triphenylbromogermane.
Materials:
-
Triphenylbromogermane ((C6H5)3GeBr)
-
Diethyl ether or Tetrahydrofuran (THF) (anhydrous)
-
Aqueous sodium hydroxide or ammonium hydroxide solution
-
Distilled water
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
Dissolve triphenylbromogermane in anhydrous diethyl ether or THF in a flask with a stirrer.
-
Slowly add a dilute aqueous solution of sodium hydroxide or ammonium hydroxide to the stirred solution. This will facilitate the hydrolysis of the Ge-Br bond.
-
Stir the mixture at room temperature for 1-2 hours.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with distilled water to remove any remaining base and salts.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The resulting solid is crude this compound, which can be purified by recrystallization from a suitable solvent such as hot hexane or a mixture of ether and hexane.
Reactivity Comparison and Logical Relationships
The following diagram illustrates the key factors influencing the comparative reactivity of Ph3GeOH and Ph3SiOH.
Caption: Factors influencing the higher reactivity of Ph3GeOH compared to Ph3SiOH.
Experimental Workflow: Synthesis and Purification
The general workflow for the synthesis and purification of both triphenylsilanol and this compound from their respective halides is depicted below.
Caption: A generalized workflow for the synthesis and purification of Ph3XOH.
Conclusion
Based on established periodic trends and the limited available data, this compound is expected to be a more reactive molecule than triphenylsilanol. This increased reactivity can be attributed to its anticipated higher acidity and the lower Ge-O bond energy, which facilitates reactions such as condensation. For researchers in organic synthesis and drug development, the choice between Ph3SiOH and Ph3GeOH as a synthetic precursor will depend on the desired reaction kinetics and the stability of the intermediates and products. While Ph3SiOH offers greater stability, Ph3GeOH may be advantageous in reactions requiring a more labile hydroxyl group or where faster reaction rates are desired. Further direct comparative studies are warranted to provide quantitative confirmation of these inferred reactivity differences.
References
DFT Studies on the Electronic Structure of Triphenylgermanol: A Comparative Analysis
A comprehensive review of available literature reveals a notable gap in the computational study of Triphenylgermanol's electronic structure. Despite the importance of organogermanium compounds in materials science and drug development, detailed Density Functional Theory (DFT) investigations specifically targeting this compound are not readily found in published research. This guide, therefore, aims to provide a comparative framework by examining DFT studies on analogous compounds, primarily its silicon counterpart, Triphenylsilanol, and outlines the experimental and computational methodologies that would be essential for a direct study of this compound.
Comparison with Analogous Compounds
In the absence of direct DFT data for this compound, a comparative analysis with its lighter analogue, Triphenylsilanol (Ph₃SiOH), can offer valuable insights. Both molecules share a similar tetrahedral geometry around the central group 14 element, bonded to three phenyl rings and a hydroxyl group. However, the difference in the electronic configuration and size between Germanium (Ge) and Silicon (Si) is expected to influence their electronic properties.
A hypothetical comparative study would likely focus on the parameters outlined in Table 1. Generally, due to the higher principal quantum number of its valence electrons, Germanium is expected to have a smaller HOMO-LUMO gap compared to Silicon in analogous compounds, suggesting potentially higher reactivity and different optical properties.
| Parameter | This compound (Predicted) | Triphenylsilanol (Reference) | Significance |
| HOMO Energy | Higher (less negative) | Lower (more negative) | Indicates lower ionization potential and greater electron-donating ability. |
| LUMO Energy | Lower | Higher | Suggests greater electron-accepting ability. |
| HOMO-LUMO Gap | Smaller | Larger | Relates to chemical reactivity and the energy of electronic transitions. |
| Mulliken Charge on Ge/Si | More positive | Less positive | Reflects the difference in electronegativity and bond polarity. |
| Ge-O/Si-O Bond Length | Longer | Shorter | A consequence of the larger atomic radius of Germanium. |
Table 1: Hypothetical Comparison of Electronic Properties. The values for this compound are predicted based on general trends observed in organogermanium and organosilicon chemistry. A dedicated DFT study is required to obtain quantitative data.
Experimental Protocols for Electronic Structure Determination
To validate and complement computational findings, several experimental techniques are crucial for probing the electronic structure of molecules like this compound.
UV-Visible Spectroscopy
Methodology: A solution of this compound in a suitable transparent solvent (e.g., cyclohexane, ethanol) is prepared. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-800 nm. The wavelength of maximum absorption (λmax) provides information about the electronic transitions, which can be correlated with the computationally determined HOMO-LUMO gap.
X-ray Photoelectron Spectroscopy (XPS)
Methodology: A thin film or powdered sample of this compound is placed in an ultra-high vacuum chamber. The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα). The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer. High-resolution spectra of the core levels (e.g., Ge 3d, C 1s, O 1s) provide information about the elemental composition and the chemical environment of the atoms, which can be compared with calculated core-level binding energies.
DFT Computational Workflow
A standard workflow for a DFT study on the electronic structure of this compound would involve the following steps, as illustrated in the diagram below.
Caption: A typical workflow for a DFT study on a molecule like this compound.
Detailed Computational Methodology:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem would be utilized.
-
Initial Structure: The starting molecular geometry of this compound can be built using a molecular editor and pre-optimized using a faster, less computationally expensive method like molecular mechanics.
-
Functional and Basis Set: A common choice for the exchange-correlation functional would be a hybrid functional like B3LYP or a range-separated functional such as ωB97X-D. A Pople-style basis set like 6-311+G(d,p) for C, H, and O, and a basis set with effective core potentials like LANL2DZ for Ge would be appropriate.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed on the optimized structure to ensure it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain properties such as molecular orbital energies (HOMO, LUMO), Mulliken or Natural Bond Orbital (NBO) charges, and the molecular electrostatic potential.
-
Spectral Simulation: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, and methods exist to predict core-level binding energies for comparison with XPS data.
Experimental Validation of Theoretical Models for Triphenylgermanol: A Comparative Guide
A comprehensive comparison between experimental data and theoretical models for Triphenylgermanol remains challenging due to a notable scarcity of publicly available experimental spectra and computational studies for this specific compound. While robust methodologies exist for the validation of theoretical models in organometallic compounds, their direct application to this compound is currently hindered by this data gap.
This guide aims to provide a framework for such a comparison, outlining the necessary experimental data and theoretical approaches. It will also present available data for the closely related compound, Triphenylmethanol, to illustrate the principles of comparative analysis.
Theoretical Modeling of this compound
The primary theoretical approach for modeling molecular properties like vibrational frequencies and NMR chemical shifts is Density Functional Theory (DFT) . This quantum mechanical method allows for the calculation of a molecule's electronic structure, from which various spectroscopic parameters can be derived.
Key Computational Steps:
-
Geometry Optimization: The first step involves finding the lowest energy structure of the this compound molecule. This is crucial as the calculated spectroscopic data is highly dependent on the molecular geometry.
-
Frequency Calculations: Once the geometry is optimized, vibrational frequencies can be calculated. These theoretical frequencies correspond to the different vibrational modes of the molecule and can be compared with experimental Infrared (IR) and Raman spectra.
-
NMR Chemical Shift Calculations: The magnetic shielding tensors for each nucleus can be calculated to predict the ¹H and ¹³C NMR chemical shifts. These theoretical shifts can then be compared to experimental NMR data.
Logical Workflow for Theoretical Calculation:
Caption: Workflow for Theoretical Spectroscopic Data Generation.
Experimental Data for Comparison
To validate the theoretical models, high-quality experimental data is essential. The primary spectroscopic techniques used for this purpose are Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
Vibrational Spectroscopy (IR and Raman)
Experimental IR and Raman spectra provide information about the vibrational modes of a molecule. The positions of the absorption bands (in cm⁻¹) in the experimental spectra can be directly compared to the calculated vibrational frequencies from DFT.
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) powder.
-
Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to obtain the infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure of organic and organometallic compounds. The chemical shifts (in ppm) of the different nuclei in the molecule provide a sensitive probe of their chemical environment.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Spectral Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Referencing: The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS).
Comparative Analysis: A Case Study with Triphenylmethanol
In the absence of data for this compound, we present a comparative table for the analogous compound, Triphenylmethanol, to illustrate the expected correlations and discrepancies between experimental and theoretical data.
| Spectroscopic Data | Experimental Values (Triphenylmethanol) | Expected Theoretical Values (General Trends) | Potential Sources of Discrepancy |
| IR (cm⁻¹) | O-H stretch: ~3455 (broad)Aromatic C-H stretch: ~3060Aliphatic C-H stretch: ~2960, 2873C-O stretch: ~1020 | Scaled frequencies from DFT calculations would be expected to show peaks in similar regions. | Intermolecular hydrogen bonding in the solid state can cause significant broadening and shifting of the O-H stretching frequency compared to gas-phase calculations. Solvent effects in solution-phase measurements can also influence peak positions. |
| ¹H NMR (ppm) | Aromatic protons: ~7.3 (multiplet)Hydroxyl proton: ~2.1 (singlet, variable) | Calculated chemical shifts would predict distinct signals for the aromatic and hydroxyl protons. | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. Theoretical calculations often model an isolated molecule and may not fully capture these environmental effects. |
| ¹³C NMR (ppm) | Aromatic carbons: ~127-147Carbinol carbon: ~82 | DFT calculations would predict distinct signals for the different carbon environments. | Solvent effects and the choice of the DFT functional and basis set can influence the accuracy of the predicted chemical shifts. |
Experimental and Theoretical Comparison Workflow:
Caption: Workflow for Comparing Experimental and Theoretical Data.
Conclusion and Future Outlook
The validation of theoretical models for this compound through direct comparison with experimental data is a crucial step in understanding its molecular properties and reactivity. However, the current lack of publicly available experimental spectra and dedicated theoretical studies for this compound presents a significant challenge.
Future research should focus on:
-
Acquiring high-resolution experimental IR, Raman, ¹H, and ¹³C NMR spectra of this compound.
-
Performing DFT calculations to model the vibrational frequencies and NMR chemical shifts of this compound.
-
Conducting a thorough comparative analysis to identify the strengths and weaknesses of the theoretical models.
Such studies will not only provide valuable data for the scientific community but also contribute to the broader understanding of the structure and properties of organogermanium compounds.
A Comparative Guide to the Cross-Validation of Analytical Methods for Triphenylgermanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of Triphenylgermanol, a compound of interest in various research and development settings. In the absence of established and cross-validated methods for this compound, this document outlines a proposed cross-validation study between two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies and expected performance data are extrapolated from established methods for structurally analogous compounds, such as triphenyltin and triphenylphosphine oxide derivatives.
Introduction to Cross-Validation of Analytical Methods
Cross-validation of analytical methods is a critical process in pharmaceutical development and other regulated industries. It serves to demonstrate the equivalency of two or more distinct analytical procedures. This is particularly important when a method is transferred between laboratories, or when a new method is introduced to replace an existing one. The core objective is to ensure that the analytical results are reliable and reproducible, irrespective of the method employed.
A typical cross-validation study involves analyzing the same set of samples using the methods being compared and evaluating the results for any systematic or random differences. The acceptance criteria are predefined and are based on the intended purpose of the analytical method.
Hypothetical Analytical Methods for this compound
Based on the analytical techniques used for structurally similar triphenyl-metal compounds, two primary methods are proposed for the quantitative analysis of this compound:
-
Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV): This is a widely used technique for the analysis of non-volatile and thermally stable compounds. This compound, with its phenyl groups, is expected to have a strong UV chromophore, making it suitable for UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique offers high selectivity and sensitivity. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility and thermal stability.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the analysis of this compound by HPLC-UV and GC-MS.
RP-HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution: Extract the sample containing this compound with a suitable solvent and dilute to fall within the calibration range.
-
GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization Procedure:
-
To a solution of the sample extract or standard in an appropriate solvent, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS).
-
Heat the mixture to facilitate the reaction, converting the hydroxyl group of this compound to a more volatile trimethylsilyl ether.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at a suitable temperature, ramp up to a final temperature to ensure separation of the derivatized analyte from other components.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
-
Data Presentation: A Comparative Table of Expected Performance
The following table summarizes the anticipated performance characteristics of the two proposed analytical methods for this compound. These values are based on typical performance for similar compounds and would need to be confirmed through a formal method validation study.
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range (µg/mL) | 0.1 - 100 | 0.01 - 10 |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.003 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.01 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Specificity | Good | Excellent |
| Throughput | High | Moderate |
Mandatory Visualizations
Experimental Workflow for Method Cross-Validation
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
A Comparative Toxicological Profile: Organogermanium vs. Organosilicon Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of organogermanium and organosilicon compounds, supported by experimental data. The information is intended to assist researchers in making informed decisions during the development of new therapeutic agents and materials.
Quantitative Toxicity Data
The acute toxicity of organogermanium and organosilicon compounds varies significantly depending on their chemical structure. The median lethal dose (LD50) is a common metric used to express acute toxicity, with a lower LD50 value indicating higher toxicity. The following table summarizes LD50 values for representative compounds from both classes.
| Compound Class | Compound Name | Species | Route of Administration | LD50 (mg/kg) | Citation |
| Organogermanium | 2-Carboxyethylgermanium sesquioxide (Ge-132) | Mouse | Oral | > 6,300 | [1] |
| 2-Carboxyethylgermanium sesquioxide (Ge-132) | Rat | Oral | > 10,000 | [1] | |
| Germanium dioxide (GeO2) (inorganic) | Mouse | Oral | 5,400 | [1] | |
| Germatranol | Mouse | Oral | 8,400 | [1] | |
| Triethyl(acetoxy)germane | Rat | Per-os | 125-250 | [2] | |
| 1-Phenylgermatrane | Mouse | - | 40 | [2] | |
| Organosilicon | 1-(4-Chlorophenyl)silatrane | - | - | Extremely Toxic | [2] |
| 1-Phenylsilatrane | Mouse | - | 0.3-0.4 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are protocols for key assays used to evaluate the toxicity of organogermanium and organosilicon compounds.
Acute Oral Toxicity (LD50) Determination in Rodents
This protocol outlines the general procedure for determining the median lethal dose (LD50) of a compound administered orally to rodents.
1. Animals:
-
Healthy, young adult rodents (e.g., mice or rats) of a specific strain are used.
-
Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Both male and female animals are typically included in the study.
2. Housing and Diet:
-
Animals are housed in appropriate cages with controlled temperature, humidity, and light-dark cycles.
-
Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before dosing.
3. Dose Preparation and Administration:
-
The test compound is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
A range of doses is selected based on preliminary range-finding studies.
-
The compound is administered as a single oral dose using a gavage needle.
4. Observation:
-
Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days).
-
Observations include changes in behavior, appearance, weight, and food/water consumption.
5. Data Analysis:
-
The number of mortalities at each dose level is recorded.
-
The LD50 value and its confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
1. Cell Culture:
-
Adherent or suspension cells are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a predetermined density and allowed to attach or stabilize overnight.
2. Compound Treatment:
-
A stock solution of the test compound is prepared and serially diluted to the desired concentrations in culture medium.
-
The culture medium is replaced with the medium containing the test compound, and the cells are incubated for a specific period (e.g., 24, 48, or 72 hours).
3. MTT Incubation:
-
After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
4. Solubilization and Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 (half-maximal inhibitory concentration) value is determined from the dose-response curve.
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.
1. Bacterial Strains:
-
Specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., require histidine for growth) are used.
-
These strains carry different mutations that can be reverted by different types of mutagens.
2. S9 Mix Preparation (for metabolic activation):
-
A liver homogenate from rats treated with an enzyme-inducing agent (e.g., Aroclor 1254) is prepared to mimic mammalian metabolism. This is known as the S9 fraction.
-
The S9 fraction is combined with cofactors to create the S9 mix.
3. Test Procedure:
-
The test compound, the bacterial strain, and either the S9 mix or a buffer (for tests without metabolic activation) are mixed in a tube.
-
The mixture is poured onto a minimal glucose agar plate that lacks histidine.
-
The plates are incubated at 37°C for 48-72 hours.
4. Data Analysis:
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of organogermanium and organosilicon compounds is mediated through various cellular and molecular pathways. The following diagrams illustrate some of the known mechanisms.
References
A Comparative Guide to Validating the Purity of Triphenylgermanol using HPLC and Alternative Methods
For researchers and professionals in drug development and materials science, ensuring the purity of organometallic compounds like Triphenylgermanol is critical for the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity validation of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[1][2][3][4][5] For a non-polar compound like this compound, characterized by its three phenyl rings, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, a non-polar stationary phase and a polar mobile phase are used, causing more hydrophobic compounds to be retained longer on the column.[2][4]
Proposed HPLC Method
Given the structural similarity of this compound to other triphenyl-substituted compounds, a robust RP-HPLC method can be developed. The following protocol serves as an excellent starting point for method development and validation.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain the non-polar this compound.[2]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be an 80:20 (v/v) mixture of acetonitrile and water.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C to ensure consistent retention times.
-
Detection : UV detection at a wavelength of 254 nm, where the phenyl groups exhibit strong absorbance.
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Injection Volume : 10 µL.
-
Quantification : Purity is determined by the area percentage method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
Alternative Analytical Techniques for Purity Validation
While HPLC is a versatile and widely used technique, other methods offer distinct advantages for the analysis of organometallic compounds.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[7][8] For this compound, which has a relatively high molecular weight and boiling point, GC analysis would require high temperatures, which could potentially lead to degradation if the compound is not thermally stable.
Experimental Protocol: GC-MS
-
Instrumentation : A GC system coupled to a Mass Spectrometer.
-
Column : A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate.
-
Inlet Temperature : 280°C.
-
Oven Program : Start at 150°C, hold for 1 minute, then ramp up to 300°C at 15°C/min, and hold for 5 minutes.
-
MS Detector : Electron Ionization (EI) source at 70 eV, with a scan range of m/z 50-500.
-
Sample Preparation : Dissolve the sample in a volatile organic solvent like dichloromethane or toluene.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[9][10][11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling precise quantification against a certified internal standard.[9][12]
Experimental Protocol: ¹H qNMR
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard : A certified reference material with a known purity that has a simple spectrum and resonances that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent : A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Sample Preparation :
-
Accurately weigh the this compound sample and the internal standard into the same vial using a microbalance.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters :
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.
-
Acquire the spectrum with a 90° pulse.
-
-
Data Processing :
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, their molecular weights, and their weighed masses.[10]
-
Performance Comparison
The choice of analytical technique depends on various factors, including the properties of the compound, the required level of accuracy, and the available instrumentation. The table below summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity validation of this compound.
| Feature | HPLC | GC-MS | qNMR |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Nuclear spin resonance in a magnetic field. |
| Analyte Suitability | Non-volatile and thermally labile/stable compounds.[8][13] | Volatile and thermally stable compounds.[7][14] | Soluble compounds with NMR-active nuclei. |
| Precision (RSD) | Typically < 1% | Typically < 2% | Typically < 0.5% |
| Accuracy | High, dependent on reference standard purity. | High, dependent on reference standard purity. | Very high, as it is a primary ratio method.[11] |
| Limit of Detection (LOD) | Low (ng range) | Very Low (pg range) | Higher (µg-mg range) |
| Quantification | Relative (area %) or external/internal standard. | External/internal standard. | Absolute quantification against an internal standard.[10] |
| Key Advantage | Wide applicability and robustness. | High separation efficiency and structural information from MS. | High precision and no need for an analyte-specific standard. |
| Key Limitation | Requires a pure reference standard for accurate quantification. | Potential for thermal degradation of the analyte.[8] | Lower sensitivity compared to chromatographic methods. |
Visualizing the Workflow and Decision Process
To further aid in the selection and implementation of a purity validation method, the following diagrams illustrate a typical experimental workflow and a decision-making guide.
Caption: Experimental workflow for purity validation.
Caption: Decision tree for method selection.
Conclusion
Validating the purity of this compound can be effectively achieved using several analytical techniques. Reversed-phase HPLC offers a robust and widely accessible method for routine quality control. For compounds that are volatile and thermally stable, GC-MS provides excellent separation and definitive identification of impurities. When the highest accuracy and an absolute purity value are required without a specific reference standard for this compound, qNMR stands out as the method of choice. The selection of the most appropriate technique should be guided by the specific analytical requirements, sample properties, and available resources.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. jordilabs.com [jordilabs.com]
- 4. chromtech.com [chromtech.com]
- 5. waters.com [waters.com]
- 6. Analysis of organometal(loid) compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. smithers.com [smithers.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. ethz.ch [ethz.ch]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. emerypharma.com [emerypharma.com]
- 13. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 14. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
Safety Operating Guide
Navigating the Disposal of Triphenylgermanol: A Safety-First Approach
For researchers, scientists, and drug development professionals handling novel or less-common compounds like triphenylgermanol, proper disposal is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS), a cautious and methodical approach based on established protocols for chemicals with limited safety information is paramount. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Core Principle: Treat as Hazardous Waste
Given the lack of comprehensive safety and toxicity data for this compound, it must be handled and disposed of as a hazardous chemical. This "better safe than sorry" approach ensures the protection of personnel and the environment. Do not discharge this compound down the sink or dispose of it in regular trash.
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Segregation:
-
Characterize the Waste: The waste stream containing this compound should be considered a distinct hazardous waste.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially not with halogenated or non-halogenated solvents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Mixing can lead to dangerous reactions and complicates the disposal process.[1]
2. Personal Protective Equipment (PPE):
-
Standard Laboratory PPE: At a minimum, wear standard personal protective equipment, including a lab coat, safety goggles or glasses with side shields, and chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter.[2]
3. Container Selection and Labeling:
-
Suitable Containers: Collect this compound waste in a chemically compatible, leak-proof container with a secure, screw-on cap.[3][4] The container must be in good condition, free from rust or leaks.[1]
-
Clear Labeling: Affix a hazardous waste label to the container.[1][5] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[5]
-
An indication that the hazards are not fully known.
-
The name and contact information of the generating researcher or lab.
-
The accumulation start date.
-
4. Storage:
-
Designated Area: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.[3]
-
Segregation: Store the this compound waste away from incompatible materials.
5. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][5] They will provide guidance on specific institutional procedures.
-
Licensed Disposal Vendor: The disposal of the waste will be handled by a licensed and permitted hazardous waste disposal company. Your EHS department will coordinate this.
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not provided in the context of this disposal guide. For specific experimental methodologies, please refer to relevant chemical literature or established laboratory procedures.
Quantitative Data
No specific quantitative data for this compound was found in the provided search results. Therefore, a data table is not included.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, treating it as a chemical with unknown hazards.
Caption: Workflow for the safe disposal of this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
